Product packaging for Oritinib mesylate(Cat. No.:)

Oritinib mesylate

Cat. No.: B14756089
M. Wt: 635.8 g/mol
InChI Key: IKCINODAIQYCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oritinib mesylate is a useful research compound. Its molecular formula is C32H41N7O5S and its molecular weight is 635.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N7O5S B14756089 Oritinib mesylate

Properties

Molecular Formula

C32H41N7O5S

Molecular Weight

635.8 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

InChI

InChI=1S/C31H37N7O2.CH4O3S/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38;1-5(2,3)4/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4)

InChI Key

IKCINODAIQYCSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC.CS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Oritinib mesylate mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Oritinib Mesylate

Executive Summary

This compound (also known as SH-1028) is a third-generation, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been developed to address the challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), particularly the resistance mediated by the T790M mutation.[1][2] Oritinib demonstrates high selectivity for mutant forms of EGFR over wild-type EGFR, leading to potent anti-tumor activity while potentially offering a favorable safety profile.[2][4] This document provides a comprehensive overview of its mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction: The Evolution of EGFR Inhibitors in NSCLC

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, are key drivers in a significant subset of NSCLC cases.[6] While first- and second-generation TKIs are effective against these sensitizing mutations, patients often develop resistance, with the EGFR T790M "gatekeeper" mutation accounting for approximately 50% of acquired resistance cases.[7] This clinical challenge necessitated the development of third-generation TKIs designed to inhibit both the initial sensitizing mutations and the T790M resistance mutation.[1] this compound emerged as a novel agent in this class.[3]

Core Mechanism of Action

Molecular Target and Binding Mode

Oritinib is a pyrimidine-based, mutant-selective inhibitor of the EGFR kinase.[3][8] Its mechanism of action is centered on its ability to form an irreversible covalent bond with the EGFR protein.[1][4] Molecular docking studies indicate that Oritinib targets the cysteine-797 (Cys797) residue located within the ATP-binding site of the EGFR kinase domain.[2][4] This covalent interaction, mediated by its reactive acrylamide group, permanently locks the inhibitor in place, thereby preventing ATP from binding and blocking the receptor's kinase activity.[5][9] This irreversible binding leads to a sustained inhibition of EGFR phosphorylation and its downstream signaling cascades.[2][9]

Downstream Signaling Pathway Inhibition

By inhibiting EGFR kinase activity, Oritinib effectively suppresses the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] The primary pathways affected are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell division and differentiation.[5]

  • PI3K/AKT/mTOR Pathway: This pathway is critical for promoting cell growth, survival, and metabolism.[5]

The blockade of these pathways by Oritinib leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., L858R, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Oritinib This compound Cys797 Covalent Bond (Cys797) Oritinib->Cys797 forms Cys797->EGFR blocks ATP binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_analysis Data Analysis A 1. Cell Culture (e.g., NCI-H1975) B 2. Subcutaneous Implantation A->B C 3. Tumor Growth (to 100-200 mm³) B->C D 4. Randomization into Groups C->D E 5. Daily Oral Dosing - Vehicle Control - Oritinib (e.g., 5 mg/kg) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Calculate Tumor Growth Inhibition (TGI) F->G H 8. Statistical Analysis & Reporting G->H A NSCLC with EGFR Sensitizing Mutation (e.g., L858R) B Treatment with 1st/2nd Generation EGFR TKI A->B is treated with C Initial Clinical Response B->C leads to D Disease Progression via Acquired Resistance C->D followed by E T790M 'Gatekeeper' Mutation Emerges D->E often caused by F Treatment with Oritinib (3rd Generation TKI) E->F is targeted by G Irreversible Covalent Bond at Cysteine-797 F->G forms H T790M Resistance Is Overcome G->H ensures

References

Methodological & Application

Application Notes and Protocols for Oritinib Mesylate in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib mesylate (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to target both EGFR sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] this compound acts as an irreversible inhibitor by covalently binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3] This application note provides detailed information on the recommended dosage, experimental protocols, and relevant data for the use of this compound in in vivo mouse models of NSCLC.

Data Presentation

In Vivo Efficacy of this compound

Oral administration of this compound has demonstrated significant dose-dependent anti-tumor activity in xenograft models of human NSCLC.[1] Efficacy has been notably observed in models harboring EGFR mutations, such as the PC-9 (exon 19 deletion) and NCI-H1975 (L858R/T790M) cell lines.[1] A daily oral dose of 5 mg/kg has been shown to cause profound tumor shrinkage in both of these models.[1]

Cell LineEGFR Mutation StatusMouse ModelDosing RegimenRoute of AdministrationObserved Effect
PC-9Exon 19 deletionNude Mouse Xenograft2.5 - 15 mg/kg/dayOralSignificant, dose-dependent tumor growth inhibition. 5 mg/kg/day resulted in profound tumor shrinkage.[1]
NCI-H1975L858R/T790MNude Mouse Xenograft2.5 - 15 mg/kg/dayOralSignificant, dose-dependent tumor growth inhibition. 5 mg/kg/day resulted in profound tumor shrinkage.[1]
A431Wild-Type EGFRNude Mouse Xenograft2.5 - 15 mg/kg/dayOralModerate tumor growth inhibition.[1]
Pharmacokinetic Profile of this compound in Mice

This compound exhibits good bioavailability and is extensively distributed from plasma to tissues following oral administration in mice.[1]

Dose (Oral)Time PointTmax (hours)AUC0–t (ng·h/mL)
2.5 mg/kgDay 11.5 - 2118
5 mg/kgDay 11.5 - 2300
15 mg/kgDay 11.5 - 2931
2.5 mg/kgDay 141.5 - 2272
5 mg/kgDay 141.5 - 2308
15 mg/kgDay 141.5 - 2993

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Models

This protocol outlines the procedure for establishing PC-9 and NCI-H1975 subcutaneous xenograft models in immunocompromised mice.

Materials:

  • PC-9 or NCI-H1975 human non-small cell lung cancer cells

  • RPMI-1640 medium with 10% FBS

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (GFR)

  • 6-7 week old female athymic nude mice (BALB/c-nude or similar)[4]

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Animal housing under sterile conditions

Procedure:

  • Cell Culture: Culture PC-9 or NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[5] Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[5][6]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements twice weekly once tumors become palpable.[5][7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Staging and Treatment Initiation: When the average tumor volume reaches 100-150 mm³, randomize the mice into control and treatment groups to initiate dosing.[4][8]

Protocol 2: Preparation and Administration of this compound Dosing Solution

This protocol describes the preparation of this compound for oral gavage and the administration procedure.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water)

  • Sterile water

  • Mortar and pestle or other homogenization equipment

  • Balance

  • Graduated cylinders and beakers

  • Stir plate and stir bar

  • Oral gavage needles (18-20 gauge, straight or curved with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare a 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring continuously until fully dissolved.

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder accurately.

    • Levigate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration. Ensure the suspension is homogenous. Prepare fresh daily.

  • Oral Gavage Administration:

    • Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.

    • Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the last rib and noting the position at the mouth.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the dosing solution (typically 0.1 mL for a 20g mouse at a 10 mg/kg dose).

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 3: Pharmacokinetic Analysis of this compound in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.

Materials:

  • Mice with or without tumors

  • This compound dosing solution

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane) for terminal blood collection

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of mice.

  • Blood Sampling: Collect blood samples (approximately 30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] Serial bleeding from the same mouse (e.g., via submandibular vein) is possible for early time points, while terminal collection (e.g., via cardiac puncture) is used for the final time point.[4]

  • Plasma Preparation: Immediately place the blood samples into heparinized microcentrifuge tubes. Centrifuge the samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Mandatory Visualization

Signaling Pathway of EGFR Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Oritinib Oritinib Mesylate Oritinib->EGFR Irreversible Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Efficacy_Workflow start Start cell_culture Culture PC-9 or NCI-H1975 cells start->cell_culture implantation Subcutaneous Implantation of cells into nude mice cell_culture->implantation tumor_growth Monitor Tumor Growth (Caliper Measurement) implantation->tumor_growth randomization Randomize mice into - Vehicle Control - this compound Groups (e.g., 2.5, 5, 15 mg/kg) tumor_growth->randomization dosing Daily Oral Gavage for a defined period (e.g., 14 days) randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamic Markers monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical Relationship of Pharmacokinetic Analysis

PK_Analysis_Logic dosing Oral Administration of This compound to Mice blood_sampling Serial Blood Sampling at Multiple Time Points dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_analysis LC-MS/MS Analysis to Quantify Drug Concentration plasma_separation->sample_analysis data_analysis Pharmacokinetic Data Analysis: - Cmax, Tmax, AUC, t1/2 sample_analysis->data_analysis

Caption: Logical flow of a pharmacokinetic study.

References

Application Notes and Protocols: Western Blot Analysis of EGFR Phosphorylation Following Oritinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Oritinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The following protocols and data are intended to assist in the preclinical and clinical investigation of Oritinib's mechanism of action and its efficacy in inhibiting EGFR phosphorylation, a critical step in oncogenic signaling.

Introduction

Oritinib (SH-1028) is an irreversible, third-generation EGFR-TKI designed to selectively target EGFR mutations, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][3] Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of EGFR and its downstream effectors, thereby providing a direct measure of Oritinib's inhibitory activity.

Data Presentation: Oritinib's Effect on EGFR Phosphorylation

The following table summarizes representative quantitative data from a hypothetical Western blot experiment designed to assess the dose-dependent inhibition of EGFR phosphorylation by Oritinib in a relevant cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations).

Oritinib Concentration (nM)p-EGFR (Tyr1068) Signal Intensity (Normalized to Total EGFR)% Inhibition of EGFR Phosphorylation
0 (Vehicle Control)1.000%
0.10.8515%
10.5248%
100.1585%
1000.0496%
10000.0199%

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by Oritinib. Relative band intensities for phosphorylated EGFR (p-EGFR) at tyrosine 1068 were quantified and normalized to total EGFR levels to account for any variations in protein loading. The percentage of inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Oritinib Oritinib Oritinib->pEGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Oritinib.

Western_Blot_Workflow start Start: Treat Cells with Oritinib cell_lysis Cell Lysis (RIPA buffer + inhibitors) start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (Laemmli buffer + heat) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, Total EGFR, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantify p-EGFR Inhibition analysis->end

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Experimental Protocols

Objective: To determine the effect of Oritinib on the phosphorylation of EGFR in a cancer cell line.

Materials:

  • Cell Line: NCI-H1975 or other appropriate cell line with known EGFR mutation status.

  • Oritinib: Stock solution in DMSO.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels.

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068).

    • Rabbit anti-total EGFR.

    • Mouse anti-β-actin (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence imager.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of Oritinib (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for Electrophoresis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-EGFR (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with antibodies for total EGFR and then β-actin to serve as loading controls.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-EGFR signal to the total EGFR signal for each sample. Further normalization to the loading control (β-actin) can also be performed.

The provided protocols and representative data offer a framework for the robust analysis of Oritinib's effect on EGFR phosphorylation. This Western blot-based approach is a critical tool for elucidating the molecular mechanism of Oritinib and for the continued development of targeted therapies for EGFR-mutant cancers. Careful optimization of antibody concentrations, incubation times, and other experimental parameters is recommended to ensure high-quality, reproducible results.

References

Oritinib in NSCLC Animal Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of Non-Small Cell Lung Cancer (NSCLC) in preclinical studies of Oritinib (SH-1028). Oritinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs, particularly in tumors harboring the T790M mutation.

Introduction to Oritinib

Oritinib is an irreversible EGFR-TKI that covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for potent and selective inhibition of both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in NSCLC.[3][4]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Oritinib exerts its therapeutic effect by blocking the constitutive activation of the EGFR signaling pathway, which is a key driver of cell proliferation, survival, and metastasis in many NSCLC cases. In tumors with activating EGFR mutations, the receptor is constantly "turned on," leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The T790M "gatekeeper" mutation alters the ATP binding pocket, reducing the affinity of first and second-generation TKIs. Oritinib is specifically designed to effectively bind to this mutated form of EGFR, thereby shutting down these pro-tumorigenic signals.[5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (with sensitizing mutation & T790M mutation) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Oritinib Oritinib Oritinib->EGFR Inhibits

Figure 1: Oritinib's Inhibition of the EGFR Signaling Pathway.

Recommended Animal Models for Oritinib Studies

Cell line-derived xenograft (CDX) models are well-established and widely used for evaluating the efficacy of EGFR-TKIs. The following models are particularly relevant for Oritinib studies:

  • NCI-H1975 Xenograft Model: This human NSCLC cell line harbors both the L858R sensitizing mutation and the T790M resistance mutation in the EGFR gene. It is an ideal model for assessing the efficacy of third-generation TKIs like Oritinib that are designed to overcome T790M-mediated resistance.

  • PC-9 Xenograft Model: This cell line possesses an EGFR exon 19 deletion, a common sensitizing mutation. It is a suitable model for evaluating the activity of Oritinib against TKI-sensitive NSCLC and for comparison with its activity in resistant models.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for Oritinib.

Table 1: In Vitro Inhibitory Activity of Oritinib (IC50)

EGFR Kinase VariantIC50 (nM)
EGFRWT18
EGFRL858R0.7
EGFRL861Q4
EGFRL858R/T790M0.1
EGFRd746-7501.4
EGFRd746-750/T790M0.89

Data sourced from MedChemExpress and Frontiers in Pharmacology.[1][2]

Table 2: In Vivo Efficacy of Oritinib in NCI-H1975 Xenograft Model

Dosage (Oral, Daily)Tumor Growth Inhibition (TGI)
2.5 mg/kg72.6%
5 mg/kg91.8%
15 mg/kg98.8%

Data from a 14-day study. Sourced from Frontiers in Pharmacology.[1]

Table 3: Pharmacokinetic Parameters of Oritinib in NCI-H1975 Tumor-Bearing Mice (Oral Administration)

DosageTmax (hours)AUC0-t (ngh/mL) - Day 1AUC0-t (ngh/mL) - Day 14
2.5 mg/kg1.5 - 2118272
5 mg/kg1.5 - 2300308
15 mg/kg1.5 - 2931993

Sourced from Frontiers in Pharmacology.[1]

Experimental Protocols

The following are detailed protocols for establishing and utilizing NSCLC xenograft models for Oritinib studies.

Protocol 1: Establishment of Subcutaneous NSCLC Xenograft Models (NCI-H1975 and PC-9)

Materials:

  • NCI-H1975 or PC-9 human NSCLC cells

  • Appropriate cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)

  • Immunocompromised mice (e.g., female athymic nude or SCID mice, 4-6 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes (1 mL) with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture NCI-H1975 or PC-9 cells according to standard protocols. Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.

  • Cell Preparation:

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cell pellet with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm3.

Protocol 2: Oritinib Administration and Efficacy Evaluation

Materials:

  • Oritinib (SH-1028)

  • Vehicle solution (e.g., 0.5% methylcellulose and 0.4% Tween 80 in sterile water)

  • Oral gavage needles

  • Balance for weighing mice

Procedure:

  • Drug Preparation: Prepare a stock solution of Oritinib in a suitable solvent and then dilute to the final desired concentrations with the vehicle solution.

  • Dosing:

    • Administer Oritinib orally via gavage once daily at the desired doses (e.g., 2.5, 5, 15 mg/kg).

    • The control group should receive the vehicle solution only.

    • The typical treatment duration is 14-21 days.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.

    • Plot tumor growth curves for each group.

    • At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture NSCLC Cell Culture (NCI-H1975 or PC-9) Cell_Harvest Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing Daily Oral Administration (Oritinib or Vehicle) Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint (e.g., Day 14-21) Monitoring->Endpoint TGI_Calculation Calculation of Tumor Growth Inhibition (TGI) Endpoint->TGI_Calculation PD_Analysis Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Figure 2: Experimental Workflow for Oritinib Efficacy Studies.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of Oritinib in relevant NSCLC animal models. The use of NCI-H1975 and PC-9 xenografts allows for the assessment of Oritinib's efficacy against both TKI-resistant and sensitive tumors. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development and understanding of this promising therapeutic agent.

References

Oritinib Mesylate in Combination with Chemotherapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC). To enhance its therapeutic efficacy and potentially overcome resistance, preclinical and clinical studies are exploring the combination of this compound with various chemotherapy agents. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with standard-of-care chemotherapy agents, drawing upon data from analogous third-generation EGFR-TKIs where direct data for this compound is not yet available.

Rationale for Combination Therapy

The combination of a targeted agent like this compound with cytotoxic chemotherapy is based on several mechanistic rationales:

  • Complementary Mechanisms of Action: this compound specifically targets the EGFR signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2] Chemotherapy agents, on the other hand, induce DNA damage or interfere with cell division through different mechanisms.[3]

  • Overcoming Resistance: Tumors can develop resistance to EGFR-TKIs through various mechanisms.[4] The addition of chemotherapy can help eliminate TKI-resistant clones.[5]

  • Synergistic Effects: Preclinical studies have shown that the combination of EGFR-TKIs and chemotherapy can lead to synergistic anti-tumor effects, resulting in enhanced cell killing compared to either agent alone.[6][7]

Data Presentation

In Vitro Efficacy of EGFR-TKIs in Combination with Chemotherapy

The following table summarizes representative in vitro data for the combination of third-generation EGFR-TKIs with platinum-based chemotherapy and taxanes in EGFR-mutant NSCLC cell lines. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Cell LineEGFR MutationCombinationMetricResultReference
PC-9Exon 19 delOsimertinib + PemetrexedIC50Synergistic reduction in IC50[8]
H1975L858R, T790MOsimertinib + CisplatinCombination IndexCI < 1 (Synergism)[9]
HCC827Exon 19 delGefitinib + CarboplatinIC50Significant decrease in IC50[10]
A549KRAS mutationDocetaxelIC50~1.94 µM (2D), ~118.11 µM (3D)[11]
H1650Exon 19 delDocetaxelIC50~2.70 µM (2D), ~81.85 µM (3D)[11]

Note: IC50 values can vary depending on experimental conditions. These values should be used as a reference.

In Vivo Efficacy of EGFR-TKIs in Combination with Chemotherapy

The table below presents in vivo data from xenograft models, demonstrating the enhanced anti-tumor activity of EGFR-TKI and chemotherapy combinations.

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)Key FindingsReference
H1975 (NSCLC)Cetuximab + DocetaxelSignificantly higher than monotherapy7 of 9 regressions in combination group[12]
H292 (NSCLC)Cetuximab + CisplatinSignificantly higher than monotherapy6 of 10 regressions in combination group[12]
EGFR L858R ADC PDXAfatinib + Pemetrexed/Cisplatin86%Combination significantly more effective than monotherapy[5]

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent.

1. Cell Viability Assay (MTT Assay)

  • Materials:

    • EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)

    • This compound (stock solution in DMSO)

    • Chemotherapy agent (e.g., Cisplatin, Docetaxel; stock solution in appropriate solvent)

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at fixed ratios.

    • Treat the cells with the drug solutions and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[13][14] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Apoptosis Assay (Cleaved Caspase-3 Detection)

  • Materials:

    • Treated cells from the synergy assessment experiment

    • Lysis buffer

    • Primary antibody against cleaved caspase-3

    • Secondary antibody (HRP-conjugated)

    • Substrate for HRP

    • Western blot equipment

  • Protocol (Western Blot):

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) system. Increased levels of cleaved caspase-3 indicate apoptosis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • EGFR-mutant NSCLC cell line (e.g., H1975)

    • This compound formulated for oral gavage

    • Chemotherapy agent formulated for intravenous or intraperitoneal injection

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 5 x 10^6 H1975 cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).

    • Administer this compound daily by oral gavage and the chemotherapy agent according to a clinically relevant schedule (e.g., once weekly).[1]

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

3. Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

  • Materials:

    • Excised tumor tissues (formalin-fixed, paraffin-embedded)

    • Primary antibodies against Ki-67 and cleaved caspase-3

    • HRP-conjugated secondary antibody

    • DAB substrate

    • Microscope

  • Protocol:

    • Deparaffinize and rehydrate the tumor sections.

    • Perform antigen retrieval using a citrate buffer.

    • Block endogenous peroxidase activity.

    • Incubate the sections with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).[15][16][17][18]

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate and counterstain with hematoxylin.

    • Quantify the percentage of Ki-67 positive cells and the intensity of cleaved caspase-3 staining.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Oritinib This compound Oritinib->EGFR Inhibits Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Proliferation Inhibits

Caption: EGFR signaling pathway and points of intervention by this compound and chemotherapy.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (EGFR-mutant NSCLC lines) Drug_Treatment 2. Drug Treatment (Oritinib +/- Chemo) Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (MTT/MTS) Drug_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Caspase-3) Drug_Treatment->Apoptosis_Assay Synergy_Analysis 4. Synergy Analysis (Chou-Talalay) Viability_Assay->Synergy_Analysis Xenograft_Model 1. Xenograft Model (Immunocompromised mice) Treatment_Groups 2. Treatment Groups (Vehicle, Oritinib, Chemo, Combo) Xenograft_Model->Treatment_Groups Tumor_Measurement 3. Tumor Growth Measurement Treatment_Groups->Tumor_Measurement IHC_Analysis 4. IHC Analysis (Ki-67, Cleaved Caspase-3) Treatment_Groups->IHC_Analysis Efficacy_Evaluation 5. Efficacy Evaluation (TGI) Tumor_Measurement->Efficacy_Evaluation

Caption: Workflow for preclinical evaluation of this compound and chemotherapy combinations.

Conclusion

The combination of this compound with standard chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in EGFR-mutant NSCLC. The protocols and data presented in this document provide a framework for the preclinical evaluation of such combination therapies. Careful experimental design, including appropriate in vitro and in vivo models, is crucial for elucidating the synergistic potential and mechanisms of action of these drug combinations, ultimately guiding their clinical development.

References

Application Notes and Protocols for Oritinib Mesylate Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (also known as SHR0302) is an investigational, orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been designed to target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Oritinib also exhibits inhibitory activity against Janus kinases (JAKs), suggesting its potential therapeutic application in immune-mediated diseases such as graft-versus-host disease (GVHD).

These application notes provide detailed protocols for the administration of Oritinib mesylate in common laboratory animal models for preclinical research, focusing on NSCLC and GVHD. The protocols are based on publicly available data and are intended to serve as a guide for researchers. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo data for Oritinib (SHR0302).

Table 1: In Vitro Inhibitory Activity of Oritinib (SHR0302)

TargetIC₅₀ (nM)Cell Line
EGFRWT18-
EGFRL858R0.7-
EGFRL861Q4-
EGFRL858R/T790M0.1NCI-H1975
EGFRd746-7501.4-
EGFRd746-750/T790M0.89-
EGFR-mutated3.93 ± 1.12NCI-H1975
EGFR-mutated9.39 ± 0.88H3255
EGFR-mutated7.63 ± 0.18PC-9
Wild-type EGFR778.89 ± 134.74A431

Data compiled from MedChemExpress.[1]

Table 2: In Vivo Pharmacokinetic Parameters of Oritinib (SHR0302) in Mice (Oral Administration)

DoseDayTₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)
5 mg/kg11.5 - 2118
10 mg/kg11.5 - 2300
20 mg/kg11.5 - 2931
5 mg/kg14-272
10 mg/kg14-308
20 mg/kg14-993

Data compiled from MedChemExpress.[1]

Note: Comprehensive pharmacokinetic and toxicology data for this compound in rats and dogs are not publicly available. Therefore, initial dose-range-finding and toxicology studies are essential before conducting efficacy studies in these species.

Signaling Pathways

EGFR T790M Signaling Pathway Inhibition

Oritinib is an irreversible third-generation EGFR TKI that overcomes T790M-mediated resistance in NSCLC. It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1] This binding blocks the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.

EGFR_T790M_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Oritinib Oritinib Oritinib->EGFR Inhibits JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT GeneTranscription Gene Transcription (Inflammation) pSTAT->GeneTranscription Translocates Cytokine Cytokine Cytokine->CytokineReceptor Oritinib Oritinib Oritinib->JAK Inhibits NSCLC_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Culture NCI-H1975 cells CellPrep 2. Prepare cell suspension (e.g., 2.5 x 10^6 cells in Matrigel) CellCulture->CellPrep Implantation 3. Subcutaneous injection into nude mice CellPrep->Implantation TumorGrowth 4. Monitor tumor growth Implantation->TumorGrowth Randomization 5. Randomize mice when tumors reach ~200 mm³ TumorGrowth->Randomization Treatment 6. Daily oral gavage: - Vehicle Control - Oritinib (e.g., 5 mg/kg) Randomization->Treatment Monitoring 7. Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint 8. Euthanize at endpoint (e.g., tumor volume >1500 mm³) Monitoring->Endpoint Analysis 9. Collect tumors for analysis (e.g., IHC, Western blot) Endpoint->Analysis GVHD_Model_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Irradiation 1. Lethal irradiation of recipient mice (e.g., BALB/c) Transplantation 2. Intravenous injection of bone marrow and splenocytes from donor mice (e.g., C57BL/6) Irradiation->Transplantation TreatmentStart 3. Initiate treatment on Day 0 (prophylactic) or after GVHD onset (therapeutic) Transplantation->TreatmentStart Administration 4. Daily administration: - Vehicle Control - Oritinib (e.g., 10 mg/kg, twice daily) TreatmentStart->Administration Monitoring 5. Monitor survival, body weight, and clinical GVHD score Administration->Monitoring Endpoint 6. Euthanize at endpoint (e.g., severe GVHD, >20% weight loss) Monitoring->Endpoint Analysis 7. Collect tissues for analysis (e.g., histopathology, flow cytometry) Endpoint->Analysis

References

Application Notes and Protocols: Oritinib Mesylate for Studying EGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (also known as SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically designed to target both sensitizing EGFR mutations (such as exon 19 deletions and L858R substitution) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs.[1][3][4] Oritinib's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[3] This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects, making Oritinib a valuable tool for studying EGFR-driven oncogenesis and therapeutic resistance.[1]

These application notes provide detailed protocols for utilizing Oritinib mesylate in preclinical research to investigate EGFR signaling pathways, assess drug efficacy, and elucidate mechanisms of resistance.

Data Presentation

In Vitro Kinase Inhibitory Activity of Oritinib
EGFR MutationIC50 (nM)
WT18
L858R0.7
L861Q4
L858R/T790M0.1
d746-7501.4
d746-750/T790M0.89

Data compiled from multiple sources.[3][5]

Cellular Proliferation Inhibitory Activity of Oritinib
Cell LineEGFR Mutation StatusIC50 (nM)
NCI-H1975L858R/T790M3.93
H3255L858R9.39
PC-9d746-7507.63
A431WT778.89

Data represents 72-hour drug exposure.[1]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_downstream Cellular Response EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Oritinib This compound Oritinib->EGFR Irreversible Inhibition (Cys797)

Caption: EGFR signaling cascade and its inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder (CAS: 2180164-79-6)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of this compound (MW: 635.75 g/mol ), add 157.3 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • EGFR-mutant and EGFR-WT cancer cell lines (e.g., NCI-H1975, PC-9, A431)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range would be 0.001 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for EGFR Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Plate cells and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

In Vitro EGFR Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.

Materials:

  • Recombinant human EGFR (WT and mutant forms)

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • This compound

  • ADP-Glo™ Kinase Assay kit or similar

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add 1 µL of each this compound dilution or vehicle control (DMSO).

  • Add 2 µL of recombinant EGFR enzyme to each well.

  • Add 2 µL of a mix containing the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value of this compound for each EGFR variant.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Cell-Based Assays cluster_biochemical Biochemical Assay cluster_analysis Data Analysis and Interpretation stock_prep Prepare Oritinib Stock Solution (10 mM in DMSO) viability_assay Cell Viability Assay (MTT) (Determine IC50) stock_prep->viability_assay western_blot Western Blotting (Analyze p-EGFR, p-AKT, p-ERK) stock_prep->western_blot kinase_assay In Vitro Kinase Assay (Determine enzymatic IC50) stock_prep->kinase_assay cell_culture Culture EGFR-mutant and WT Cancer Cell Lines cell_culture->viability_assay cell_culture->western_blot data_analysis Calculate IC50 values Quantify protein phosphorylation Correlate cellular and enzymatic activity viability_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis

Caption: A typical workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Cell Viability Assays with Oritinib Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Oritinib mesylate on various cancer cell lines using common cell viability assays. This compound (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown potent activity against EGFR mutations, including the T790M resistance mutation.[1][2]

Overview of this compound and its Mechanism of Action

This compound is an irreversible EGFR-TKI designed to target both activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with first- or second-generation EGFR TKIs. By covalently binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are crucial for tumor cell proliferation and survival.[1][2]

Featured Cancer Cell Lines

The following non-small cell lung cancer (NSCLC) cell lines are commonly used to evaluate the efficacy of EGFR inhibitors like this compound:

  • NCI-H1975: Human lung adenocarcinoma cell line with both the L858R activating mutation and the T790M resistance mutation in EGFR.

  • PC-9: Human lung adenocarcinoma cell line with an in-frame deletion in exon 19 of the EGFR gene, making it sensitive to EGFR TKIs.

  • H3255: Human lung adenocarcinoma cell line with the L858R activating mutation in EGFR.

  • A431: Human epidermoid carcinoma cell line with wild-type EGFR, often used as a control to assess selectivity.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines after 72 hours of treatment.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
NCI-H1975L858R / T790M3.93 ± 1.12
H3255L858R9.39 ± 0.88
PC-9Exon 19 deletion7.63 ± 0.18
A431Wild-type778.89 ± 134.74

Data sourced from MedChemExpress product information sheet for this compound.[3]

Experimental Protocols

Two common and robust methods for determining cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for each are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) acetic acid in water)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5][6][7]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is from 0.001 µM to 10 µM.[3]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[3]

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[8][9] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well sterile cell culture plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate overnight at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired volume of drug dilutions to the wells.

    • Include vehicle and no-cell controls.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the data to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

This compound primarily targets the EGFR signaling pathway. Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and invasion. This compound's irreversible binding to mutant EGFR blocks these downstream signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Oritinib This compound Oritinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing cell viability after treatment with this compound.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation treat_cells Treat with this compound (Serial Dilutions) overnight_incubation->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h assay Perform Viability Assay (MTT or CellTiter-Glo) incubation_72h->assay measure Measure Absorbance or Luminescence assay->measure analyze Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: General Workflow for Cell Viability Assays.

References

Troubleshooting & Optimization

Oritinib mesylate off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Oritinib mesylate in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cancer cell line experiments with this compound that don't seem to be solely related to EGFR inhibition. What could be the cause?

A1: While this compound is a potent and selective third-generation EGFR tyrosine kinase inhibitor (TKI), it can exhibit off-target activity, especially at higher concentrations.[1] Unexpected cellular effects could be due to the inhibition of other kinases. A study on SH-1028 (Oritinib) identified several other kinases that are inhibited to a significant degree at a concentration of 1 µmol/L.[1] These include ACK1, ALK, BLK, ErbB2, ErbB4, and MNK2.[1] Weak inhibition of IGF1R and IR was also noted.[1] Therefore, it is crucial to consider the potential involvement of these off-target kinases in your experimental system.

Q2: What are the known off-target kinases of this compound?

A2: A kinase selectivity profile of SH-1028 (Oritinib) at a concentration of 1 µmol/L revealed inhibitory activity against several kinases other than EGFR. The table below summarizes the key off-target kinases identified.

Q3: How can we minimize off-target effects in our experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target (EGFR inhibition) effect in your specific cell line.

  • Perform control experiments: Use a structurally unrelated EGFR inhibitor or a kinase-dead Oritinib analogue (if available) to distinguish between on-target and off-target effects.

  • Validate findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the putative off-target kinase and observe if the phenotype mimics the effect of this compound treatment.

Q4: Are there any common adverse events reported for third-generation EGFR TKIs in clinical settings that might suggest potential off-target effects?

A4: Yes, clinical studies of third-generation EGFR TKIs have reported a range of adverse events. While these are observed in patients and not directly in cell culture, they can provide clues about potential systemic off-target effects. The most common adverse events include diarrhea, rash, and mucositis.[2] Other reported side effects for some third-generation EGFR TKIs include hyperglycemia and interstitial lung disease-like events.[3][4] These effects are thought to be related to the inhibition of wild-type EGFR in healthy tissues, but off-target kinase inhibition could also contribute.[4]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected changes in cell adhesion or migration Inhibition of kinases involved in cytoskeletal dynamics, such as ACK1 .Investigate the phosphorylation status of ACK1 substrates. Perform cell adhesion and migration assays with and without this compound and compare to ACK1 knockdown.
Alterations in cell signaling pathways unrelated to EGFR Inhibition of kinases like ALK , BLK , or MNK2 which are involved in different signaling cascades.Perform pathway analysis (e.g., Western blotting for key signaling nodes) to identify aberrantly regulated pathways.
Unexplained changes in cell metabolism Weak inhibition of Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF1R) .Assess key metabolic readouts such as glucose uptake and lactate production.
Resistance to this compound despite confirmed EGFR T790M mutation Activation of bypass signaling pathways driven by off-target kinases.Profile the kinome of resistant cells to identify upregulated kinases that could be compensating for EGFR inhibition.

Data Presentation

Table 1: On-Target EGFR Inhibition Profile of Oritinib (SH-1028)

EGFR VariantIC50 (nM)
EGFR (wt)18
EGFR (L858R)0.7
EGFR (L861Q)4
EGFR (L858R/T790M)0.1
EGFR (d746-750)1.4
EGFR (d746-750/T790M)0.89

Data sourced from multiple studies.[5][6][7]

Table 2: Off-Target Kinase Inhibition Profile of Oritinib (SH-1028) at 1 µmol/L

Kinase% Inhibition at 1 µmol/L
ACK1>60%
ALK>60%
BLK>60%
ErbB2 (HER2)>60%
ErbB4 (HER4)>60%
MNK2>60%
IGF1RWeak Inhibition
IRWeak Inhibition

Data from a kinase panel screening of SH-1028.[1]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay. The following is a generalized protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the kinase, its substrate, and the assay buffer.

    • Add the different concentrations of this compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Oritinib_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Mutant) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Oritinib Oritinib Mesylate Oritinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Oritinib's on-target mechanism of action.

Oritinib_Off_Target_Profile cluster_primary Primary Target cluster_off_targets Potential Off-Targets Oritinib Oritinib Mesylate EGFR Mutant EGFR Oritinib->EGFR High Potency ACK1 ACK1 Oritinib->ACK1 Lower Potency ALK ALK Oritinib->ALK Lower Potency BLK BLK Oritinib->BLK Lower Potency ErbB2 ErbB2 Oritinib->ErbB2 Lower Potency ErbB4 ErbB4 Oritinib->ErbB4 Lower Potency MNK2 MNK2 Oritinib->MNK2 Lower Potency IGF1R IGF1R (weak) Oritinib->IGF1R Lower Potency IR IR (weak) Oritinib->IR Lower Potency

Caption: Oritinib's on- and potential off-target profile.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response Curve to Determine Lowest Effective Dose start->dose_response off_target_hypothesis 2. Hypothesize Off-Target Involvement Based on Kinase Profile dose_response->off_target_hypothesis validation 3. Validate Hypothesis off_target_hypothesis->validation genetic_validation 3a. Genetic Knockdown (siRNA/CRISPR) of Putative Off-Target validation->genetic_validation Phenotypic biochemical_validation 3b. Biochemical Assay (e.g., Western Blot) for Off-Target Pathway validation->biochemical_validation Mechanistic conclusion Conclusion: Identify On- vs. Off-Target Driven Phenotype genetic_validation->conclusion biochemical_validation->conclusion

References

Oritinib mesylate toxicity and side effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed preclinical toxicology data for oritinib mesylate (also known as SHR-1028) is limited. The information presented here is a synthesis of available data on oritinib and representative data from other third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This is intended to serve as a guidance resource for researchers and should not be considered a comprehensive toxicology report for oritinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Oritinib is an irreversible, third-generation EGFR tyrosine kinase inhibitor.[1][2] It selectively targets and inhibits the kinase activity of EGFR, including sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[3] This selectivity is intended to reduce the toxicities associated with inhibiting wild-type EGFR in non-cancerous tissues.[3][4]

Q2: What are the expected on-target side effects of EGFR inhibitors in preclinical models?

A2: On-target effects of EGFR inhibitors are often observed in tissues with high EGFR expression, such as the skin and gastrointestinal tract. In animal models, these can manifest as skin rashes, diarrhea, and mucositis. These effects are generally considered to be mechanism-based and are often dose-dependent.

Q3: What were the observed adverse events in clinical trials with oritinib?

A3: In a Phase 2 clinical trial, the most common treatment-related adverse events for oritinib were reported to be rash, diarrhea, and elevated liver enzymes, which were primarily mild (Grade 1) or moderate (Grade 2) in severity.[1] The overall safety profile was noted to be in line with other third-generation EGFR-TKIs.[1]

Q4: Are there any specific safety concerns for third-generation EGFR TKIs as a class?

A4: For third-generation EGFR TKIs like osimertinib, preclinical studies have identified potential toxicities in organs such as the gastrointestinal tract, skin, and eyes.[5] Effects on male reproductive organs have also been noted in preclinical studies of some TKIs.[5][6] While specific data for oritinib is not available, researchers should be mindful of these potential class-related effects.

Troubleshooting Guide for In Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
Significant body weight loss (>15%) in rodents. - Drug-related toxicity (e.g., gastrointestinal effects).- Dehydration due to diarrhea.- Off-target effects at high doses.- Reduce the dose of this compound.- Ensure animals have easy access to hydration and palatable food.- Monitor for and manage diarrhea with supportive care.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
Skin lesions or hair loss in animal models. - On-target inhibition of EGFR in the skin.- This is an expected on-target effect. Monitor the severity of the lesions.- Consider topical treatments for skin irritation if necessary for animal welfare, ensuring they do not interfere with the study endpoints.- Document and grade the skin toxicity as a study endpoint.
Diarrhea or loose stools. - On-target inhibition of EGFR in the gastrointestinal tract.- Provide supportive care, including hydration and electrolyte supplementation.- Reduce the dose if the condition is severe.- Analyze fecal consistency as a measure of toxicity.
Elevated liver enzymes (ALT, AST) in blood work. - Potential hepatotoxicity.- Perform histopathological analysis of liver tissue at the end of the study.- Consider reducing the dose or dosing frequency.- Evaluate for potential drug-drug interactions if other compounds are being administered.

Data on Preclinical Toxicity of Third-Generation EGFR TKIs

The following tables summarize representative preclinical toxicology findings for third-generation EGFR TKIs. Note: This data is not specific to this compound.

Table 1: Representative Repeat-Dose Toxicity Findings for a Third-Generation EGFR TKI (Osimertinib) in Rats and Dogs

SpeciesDurationTarget Organs of ToxicityObserved Findings
RatUp to 6 monthsGastrointestinal tract, Skin, Eye, Bone MarrowAtrophy and inflammation of the GI tract, epidermal atrophy, corneal and conjunctival changes, bone marrow hypocellularity.
DogUp to 9 monthsGastrointestinal tract, Skin, Eye, HeartSimilar findings to rats in GI tract, skin, and eyes. Myocardial degeneration/necrosis was also observed.

Source: Adapted from publicly available FDA review documents for osimertinib.

Table 2: Representative Genetic and Safety Pharmacology Findings for Third-Generation EGFR TKIs

Assay TypeTest SystemRepresentative Result
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium, E. coliGenerally negative for mutagenicity.
In vitro Chromosomal Aberration TestHuman peripheral blood lymphocytesPotential for clastogenicity at high concentrations.
In vivo Micronucleus TestRodent bone marrowGenerally negative for genotoxicity in vivo.
hERG Channel AssayHEK293 cellsWeak to moderate inhibition, suggesting a low risk of QT prolongation.
Cardiovascular Safety (in vivo)Telemetered dogsMinimal effects on blood pressure, heart rate, and ECG parameters at therapeutic doses.
Respiratory Safety (in vivo)RodentsNo significant effects on respiratory rate or tidal volume.
CNS Safety (in vivo)RodentsNo significant behavioral or neurological changes.

Source: Synthesized from general knowledge of TKI preclinical development and FDA review documents for similar drugs.

Experimental Protocols

Repeat-Dose Toxicity Study in Rodents (Rat) - General Protocol
  • Animal Model: Use a standard strain of laboratory rat (e.g., Sprague-Dawley or Wistar), approximately 6-8 weeks old at the start of the study.

  • Groups: Include a vehicle control group and at least three dose levels of this compound (low, medium, and high). The high dose should be selected to induce some level of toxicity, but not mortality (approaching the MTD).

  • Administration: Administer the compound orally (e.g., by gavage) once daily for a specified duration (e.g., 28 days or 90 days).

  • Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

In Vitro hERG Assay - General Protocol
  • Test System: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

  • Methodology: Employ the patch-clamp technique to measure the effect of the test compound on the hERG current.

  • Concentrations: Test a range of concentrations of this compound, typically from nanomolar to micromolar levels.

  • Positive Control: Include a known hERG channel blocker (e.g., astemizole or E-4031) as a positive control.

  • Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Oritinib Oritinib Oritinib->EGFR

Caption: EGFR Signaling Pathway and Oritinib Inhibition.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_decision Decision Point Genotoxicity Genetic Toxicology (Ames, Chromosomal Aberration) DoseRange Dose-Range Finding (MTD determination) Genotoxicity->DoseRange hERG hERG Assay hERG->DoseRange RepeatDose Repeat-Dose Toxicity (Rodent & Non-rodent) DoseRange->RepeatDose SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) DoseRange->SafetyPharm IND IND-Enabling Studies Complete RepeatDose->IND SafetyPharm->IND

Caption: Preclinical Safety Assessment Workflow.

References

Optimizing Oritinib mesylate dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Oritinib Mesylate Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the use of this compound for maximum efficacy in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Oritinib (also known as SH-1028) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its mechanism involves the selective and irreversible inhibition of EGFR kinase activity, particularly in tumors harboring EGFR mutations that confer sensitivity (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[1][2] By binding to the EGFR kinase domain, Oritinib suppresses critical downstream signaling pathways that are responsible for tumor cell proliferation and survival.[1]

Q2: Against which EGFR mutations is this compound most effective?

A2: Oritinib demonstrates high potency against both EGFR sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2] It is designed to have minimal activity against wild-type EGFR, which helps in reducing toxicity to non-cancerous cells.[2]

Q3: What are the typical in vitro IC50 values for Oritinib against various EGFR mutations?

A3: The half-maximal inhibitory concentration (IC50) values for Oritinib are summarized in the table below. These values indicate potent activity against mutant EGFR while showing significantly less inhibition of wild-type EGFR.

Target Cell Line IC50 (nM) Reference
EGFRWTA43118[2]
EGFRL858R-0.7[1]
EGFRL858R/T790MNCI-H19750.1[1]
EGFRdel19PC-91.4[1]
EGFRdel19/T790M-0.89[1]
EGFR MutantNCI-H19753.93[2]
EGFR MutantH32559.39[2]
EGFR MutantPC-97.63[2]

Q4: What is the primary mechanism of acquired resistance to Oritinib and other third-generation EGFR TKIs?

A4: The most common mechanism of acquired resistance to third-generation EGFR TKIs like Oritinib is the emergence of a C797S mutation in the EGFR kinase domain.[4][5] This mutation alters the cysteine residue (C797) to which irreversible inhibitors covalently bind, thereby preventing the drug from effectively inhibiting the receptor's kinase activity.[6][7]

Troubleshooting Guide

Q5: We are observing higher-than-expected IC50 values for Oritinib in a sensitive cell line like NCI-H1975. What could be the cause?

A5: Several factors can contribute to discrepancies in IC50 values. Consider the following troubleshooting steps:

  • Cell Line Integrity:

    • Authentication: Verify the cell line's identity via short tandem repeat (STR) profiling. Misidentification or cross-contamination is a common issue.

    • Passage Number: Use cells at a low passage number. High-passage cells can exhibit genetic drift and altered phenotypes.

    • Mycoplasma Contamination: Test for mycoplasma, as it can significantly alter cellular response to drugs.

  • Reagent Quality:

    • Compound Stability: Ensure the this compound powder has been stored correctly (as per the manufacturer's instructions) and that stock solutions in DMSO are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Media and Serum: Confirm the quality and consistency of the cell culture media and fetal bovine serum (FBS), as batch-to-batch variability can influence cell growth and drug sensitivity.

  • Experimental Parameters:

    • Cell Seeding Density: Optimize cell seeding density to ensure cells are in an exponential growth phase during the drug treatment period.

    • Assay Duration: The duration of drug exposure is critical. A standard 72-hour incubation is often used for proliferation assays.[2]

    • Assay Readout: Ensure the viability assay (e.g., CellTiter-Glo®, MTS) is used within its linear range and is appropriate for your cell line.

Q6: Our in vivo xenograft model with EGFR T790M-positive tumors is showing a poor response to Oritinib. What should we investigate?

A6: Suboptimal response in vivo can be complex. Here is a checklist of potential issues:

  • Drug Formulation and Administration:

    • Solubility and Stability: Confirm that the formulation used for oral gavage or other administration routes is stable and provides adequate drug exposure.

    • Dosing Accuracy: Double-check dose calculations and the accuracy of the administration volume.

  • Pharmacokinetics:

    • Bioavailability: If possible, conduct a satellite pharmacokinetic (PK) study to measure plasma concentrations of Oritinib in your animal model to ensure adequate drug exposure is being achieved.[2] The reported Tmax in preclinical models is between 1.5-2 hours.[2]

  • Tumor Model Characteristics:

    • Heterogeneity: The initial tumor cells implanted may have been heterogeneous, and a resistant subclone could have been selected for.

    • Acquired Resistance: If tumors initially responded and then regrew, consider the possibility of acquired resistance (e.g., C797S mutation). You can investigate this by sequencing the EGFR gene from the resistant tumors.

  • Animal Health:

    • General Health: Ensure the animals are healthy. Underlying health issues can affect drug metabolism and overall treatment response.

Key Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay for IC50 Determination

This protocol describes a standard method for determining the potency of this compound by measuring its effect on the proliferation of cancer cell lines.

  • Cell Plating:

    • Culture cells (e.g., NCI-H1975 for T790M mutant, A431 for wild-type) in the recommended growth medium.

    • Harvest cells during the exponential growth phase using trypsin.

    • Plate cells in a 96-well microplate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Remove the medium from the cells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.[2]

  • Viability Assessment:

    • Use a suitable cell viability reagent, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS).

    • Follow the manufacturer's protocol to measure cell viability using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition

This protocol allows for the direct assessment of Oritinib's effect on the phosphorylation of EGFR and its downstream targets.

  • Cell Treatment:

    • Plate cells in 6-well plates and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if you plan to stimulate with EGF.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

    • If applicable, stimulate with EGF (e.g., 50 ng/mL) for the final 15 minutes of incubation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations and Workflows

EGFR_Signaling_Pathway EGFR Signaling and Oritinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (with L858R/del19 and T790M mutations) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Oritinib Oritinib Mesylate Oritinib->EGFR Irreversibly Inhibits (at Cys797) C797S C797S Mutation Prevents Binding C797S->Oritinib AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Oritinib.

IC50_Workflow Experimental Workflow for IC50 Determination start Start culture Culture Cells (e.g., NCI-H1975) start->culture plate Plate Cells in 96-well Plates culture->plate incubate1 Incubate Overnight (Allow Attachment) plate->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 viability Add Viability Reagent (e.g., CellTiter-Glo) incubate2->viability read Read Luminescence on Plate Reader viability->read analyze Analyze Data: Normalize to Control read->analyze calculate Calculate IC50 (Non-linear Regression) analyze->calculate end End calculate->end

Caption: Standard workflow for an in vitro dose-response experiment.

Resistance_Progression Logical Progression of EGFR TKI Resistance sensitizing EGFR Sensitizing Mutation (e.g., L858R, del19) gen1_2 1st/2nd Gen TKI Treatment (e.g., Erlotinib, Afatinib) sensitizing->gen1_2 Treated with t790m Acquired T790M Mutation (Gatekeeper) gen3 3rd Gen TKI Treatment (Oritinib, Osimertinib) t790m->gen3 Treated with c797s Acquired C797S Mutation gen1_2->t790m Leads to Resistance gen3->c797s Leads to Resistance

References

Common adverse events of Oritinib in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oritinib Clinical Trials

This technical support guide provides researchers, scientists, and drug development professionals with information on the common adverse events of Oritinib (also known as SH-1028) observed in clinical trials. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with Oritinib in clinical trials for non-small cell lung cancer (NSCLC)?

A1: Oritinib, an irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been evaluated in clinical trials for patients with EGFR T790M-positive NSCLC.[1] The most frequently reported treatment-related adverse events (AEs) are generally mild to moderate in severity.

Data Presentation: Common Treatment-Related Adverse Events in Oritinib Phase II Trial for NSCLC

Adverse EventAny Grade (%)Grade 3 or Higher (%)
Diarrhea41.9%2.2%
Increased blood creatine phosphokinase23.8%4.0%
Decreased white blood cell count13.2%Not Reported
Increased blood creatine phosphokinase isoenzyme12.3%Not Reported
Increased aspartate aminotransferase10.6%Not Reported
Increased serum creatine10.6%Not Reported
Decreased lymphocyte countNot Reported1.8%
Data from the NCT03823807 trial presented at the European Lung Cancer Congress 2022.[2]

The overall safety profile of Oritinib is consistent with other third-generation EGFR-TKIs.

Q2: What is the adverse event profile of SHR0302 (the same active ingredient as Oritinib, also known as Ivarmacitinib) in clinical trials for inflammatory diseases?

A2: SHR0302 is a highly selective Janus kinase 1 (JAK1) inhibitor that has been studied for inflammatory conditions such as atopic dermatitis, alopecia areata, and ulcerative colitis.[3][4][5] The safety profile in these indications is consistent with the JAK inhibitor class of medication.[4]

Data Presentation: Treatment-Emergent Adverse Events (TEAEs) in SHR0302 Phase II Trial for Atopic Dermatitis

Treatment GroupPercentage of Patients Reporting TEAEs
SHR0302 4 mg60.0%
SHR0302 8 mg68.6%
Placebo51.4%
Data from the NCT04162899 trial.[3][6]

In this trial, the majority of adverse events were mild.[3][6] Three serious adverse events were reported, all of which were a worsening of atopic dermatitis.[3][6] No serious infections were reported.[3][6] In a phase 2 study for alopecia areata, SHR0302 was well-tolerated with no major adverse cardiovascular events (MACE), deaths, or venous thromboembolic events (VTEs) reported.[4] Similarly, in a phase II trial for ulcerative colitis, TEAEs were predominantly mild, and no deaths, MACE, or thromboembolic events occurred.[5]

Q3: How is the safety of Oritinib typically monitored in a clinical trial setting?

A3: Based on standard clinical trial protocols for tyrosine kinase inhibitors, safety monitoring would include:

  • Regular assessment and grading of adverse events by investigators using established criteria like the Common Terminology Criteria for Adverse Events (CTCAE).

  • Laboratory monitoring of hematology and blood chemistry, including white blood cell counts, lymphocyte counts, liver enzymes (AST, ALT), and creatine phosphokinase.[2][7]

  • Monitoring of vital signs and overall patient well-being.

  • In the case of JAK inhibitors, there is often specific monitoring for known class-effects such as serious infections, cardiovascular events, and thromboembolic events.[8]

Q4: How does the mechanism of action of Oritinib relate to its adverse event profile?

A4: The adverse events of Oritinib are linked to its mechanism of action.

  • As an EGFR inhibitor (for NSCLC): Oritinib targets the EGFR signaling pathway, which is crucial for the growth and survival of certain cancer cells.[1] However, EGFR is also expressed in normal epithelial cells of the skin and gastrointestinal tract.[9][10] Inhibition of this pathway in these tissues can lead to on-target side effects such as rash and diarrhea, which are common with EGFR-TKIs.[9][10][11]

  • As a JAK1 inhibitor (SHR0302 for inflammatory diseases): The JAK-STAT pathway is central to the signaling of many cytokines involved in inflammation and immune responses. By selectively inhibiting JAK1, SHR0302 can modulate the immune response.[6] The safety profile, including the risk of infections, is a key consideration for this class of drugs.[8]

Troubleshooting Guides

Issue: Managing Common Adverse Events in Preclinical Research

  • Problem: An unexpected level of skin rash or diarrhea is observed in animal models being treated with Oritinib.

  • Possible Explanation: These are known and common on-target adverse events of EGFR inhibitors due to the role of EGFR in the skin and gastrointestinal tract.[9][10][11] The incidence of these side effects in clinical trials is significant, with diarrhea reported in 41.9% and rash being a well-documented side effect of the drug class.[2][12]

  • Troubleshooting Steps:

    • Verify Dosage: Ensure the dosage used in the preclinical model is within a relevant therapeutic range and has been scaled appropriately.

    • Review Clinical Data: Compare the incidence and severity of the observed AEs with the provided clinical trial data to determine if they are within an expected range.

    • Supportive Care: In a preclinical setting, consider implementing supportive care measures that mirror clinical management (e.g., hydration for diarrhea) to maintain the health of the animal models, if this does not interfere with study endpoints.

Issue: Differentiating On-Target vs. Off-Target Effects

  • Problem: An unexpected adverse event is observed that is not commonly associated with EGFR or JAK1 inhibition.

  • Possible Explanation: While many adverse events are on-target, off-target effects can occur. It is also possible that the event is related to the specific chemical properties of the compound or is an indirect consequence of its primary mechanism.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for the observed AE in relation to both the specific drug class (EGFR or JAK inhibitors) and the compound itself (Oritinib/SHR0302).

    • Mechanism Analysis: Analyze whether the unexpected AE could plausibly be linked to the known signaling pathways affected by the drug.

    • In Vitro Profiling: Consider performing in vitro kinase profiling or other screening assays to identify potential off-target interactions of Oritinib.

Experimental Protocols

Methodology of a Phase II Clinical Trial for Oritinib in NSCLC (NCT03823807)

  • Study Design: This was a multicenter, single-arm, open-label, Phase 2 trial.[1]

  • Participant Population: The trial enrolled patients with locally advanced or metastatic non-small cell lung cancer who had a confirmed positive EGFR T790M mutation and had experienced disease progression after prior EGFR-TKI therapy.

  • Intervention: Patients were treated with Oritinib (SH-1028).

  • Primary Outcome Measures: The primary endpoints were objective response rate (ORR) and disease control rate (DCR).[2]

  • Safety Assessment: Investigator-assessed adverse events were recorded and graded. Safety data included the incidence of all AEs, grade 3 or higher AEs, serious AEs, and AEs leading to dose interruption, reduction, or discontinuation.[2]

Methodology of a Phase II Clinical Trial for SHR0302 in Atopic Dermatitis (NCT04162899)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase II trial.[3][6]

  • Participant Population: 105 patients aged 18-75 years with moderate to severe atopic dermatitis who were nonresponsive or intolerant to topical or conventional systemic treatments.[3]

  • Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive either SHR0302 4 mg once daily, SHR0302 8 mg once daily, or a placebo for 12 weeks.[3]

  • Primary Outcome Measures: The primary endpoint was the Investigator's Global Assessment (IGA) response at week 12.[13]

  • Safety Assessment: Safety was assessed by monitoring treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory abnormalities.[3][13]

Mandatory Visualizations

Signaling Pathway Diagrams Below are diagrams illustrating the signaling pathways targeted by Oritinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Oritinib Oritinib Oritinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT phosphorylates SHR0302 SHR0302 (Ivarmacitinib) SHR0302->JAK1 STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Expression (Inflammation) Nucleus->Gene

References

Drug-drug interactions with Oritinib mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with Oritinib mesylate. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is an investigational new drug. As of the latest update, specific clinical drug-drug interaction studies for this compound are limited. The information provided here is based on the known pharmacology of Oritinib as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) and the established interaction profiles of other drugs in this class. Researchers should always consider conducting their own in vitro and in vivo studies to confirm potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for third-generation EGFR TKIs like this compound, and why is it important for drug-drug interactions?

A1: Third-generation EGFR TKIs are predominantly metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][2][3][4] The most critical enzyme in the metabolism of many TKIs is CYP3A4.[3][5] Other enzymes like CYP1A1, CYP1A2, and CYP2D6 can also play a role.[1][2][6] Understanding this is crucial because co-administration of drugs that inhibit or induce these CYP enzymes can significantly alter the plasma concentration of this compound, potentially leading to increased toxicity or reduced efficacy.

Q2: How do CYP3A4 inhibitors affect this compound exposure?

A2: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) is expected to increase the plasma concentration of this compound. This is because the metabolic breakdown of Oritinib would be slowed down. Elevated plasma levels can increase the risk of adverse effects. Caution is advised when using this compound with any CYP3A4 inhibitor.

Q3: What is the expected impact of CYP3A4 inducers on this compound?

A3: Concurrent use of strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin, St. John's Wort) is likely to decrease the plasma concentration of this compound.[3] These inducers increase the activity of CYP3A4, leading to faster metabolism and clearance of Oritinib. This could result in sub-therapeutic drug levels and diminished anti-cancer activity.

Q4: Are there any known transporters involved in the disposition of EGFR TKIs?

A4: Yes, drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are known to be involved in the absorption and efflux of many TKIs.[2][3] If this compound is a substrate of these transporters, inhibitors or inducers of P-gp and BCRP could also modulate its systemic exposure.

Q5: Can this compound affect the metabolism of other drugs?

A5: It is possible. Some EGFR TKIs can act as inhibitors of CYP enzymes or drug transporters themselves.[3] Therefore, this compound could potentially increase the plasma concentrations of co-administered drugs that are substrates of these enzymes or transporters, leading to an increased risk of their associated toxicities.

Troubleshooting Guides

Unexpected Toxicity Observed in an In Vivo Model

Problem: An in vivo experiment using this compound in combination with another compound results in unexpected toxicity (e.g., weight loss, lethargy) in the animal models.

Potential Cause: A pharmacokinetic drug-drug interaction may be occurring. The co-administered compound could be inhibiting the metabolism of this compound, leading to supra-therapeutic plasma concentrations and toxicity.

Troubleshooting Steps:

  • Review the Literature: Check if the co-administered compound is a known inhibitor of CYP3A4 or other relevant CYP enzymes.

  • In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes to determine if the co-administered compound inhibits the metabolism of this compound.

  • Pharmacokinetic Study: Perform a pharmacokinetic study in the animal model to measure the plasma concentrations of this compound when administered alone and in combination with the other compound. An increased AUC (Area Under the Curve) of Oritinib in the combination group would suggest an interaction.

Reduced Efficacy of this compound in a Combination Study

Problem: In a preclinical combination therapy study, the expected anti-tumor efficacy of this compound is diminished when administered with another investigational drug.

Potential Cause: The co-administered drug may be an inducer of CYP enzymes responsible for this compound metabolism.

Troubleshooting Steps:

  • Literature and Database Review: Investigate whether the co-administered drug is a known inducer of CYP3A4 or other CYP enzymes.

  • CYP Induction Assay: Perform an in vitro CYP induction assay using human hepatocytes to assess the potential of the co-administered drug to induce CYP3A4 and other relevant enzymes.

  • Pharmacokinetic Analysis: As in the toxicity scenario, a pharmacokinetic study in the animal model is warranted. A decreased AUC of this compound in the presence of the co-administered drug would confirm the interaction.

Data Presentation

While specific drug-drug interaction data for this compound is not yet publicly available, the following table summarizes preclinical pharmacokinetic parameters for Oritinib (SH-1028), which can be useful for designing interaction studies.

Table 1: Preclinical Pharmacokinetic Parameters of Oritinib (SH-1028) in an Oral Administration Study [7][8]

ParameterDay 1Day 14
Tmax (h) 1.5 - 2Not Reported
AUC0–t (ng·h/mL) 118, 300, 931 (at 2.5, 5, and 15 mg/kg respectively)272, 308, 993 (at 2.5, 5, and 15 mg/kg respectively)

Experimental Protocols

Protocol: In Vitro CYP450 Inhibition Assay

Objective: To determine the potential of a test compound to inhibit the metabolism of this compound by major CYP450 isoforms.

Methodology:

  • System: Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2).

  • Substrate: this compound at a concentration near its Km (if known) or at a standard concentration (e.g., 1 µM).

  • Inhibitors: A range of concentrations of the test compound. A known inhibitor for each CYP isoform should be used as a positive control (e.g., ketoconazole for CYP3A4).

  • Incubation: Incubate the substrate, inhibitor, and microsomes/recombinant enzymes with an NADPH-regenerating system at 37°C.

  • Analysis: After a specified time, stop the reaction and quantify the amount of remaining this compound or the formation of a specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

DDI_Metabolism cluster_absorption Gastrointestinal Tract cluster_liver Liver (Hepatocyte) cluster_interactions Potential Drug-Drug Interactions Oritinib (Oral) Oritinib (Oral) Absorbed Oritinib Absorbed Oritinib Oritinib (Oral)->Absorbed Oritinib Absorption CYP3A4 CYP3A4 Absorbed Oritinib->CYP3A4 Metabolism Other CYPs (e.g., 1A2, 2D6) Other CYPs (e.g., 1A2, 2D6) Absorbed Oritinib->Other CYPs (e.g., 1A2, 2D6) Metabolism Metabolites Metabolites CYP3A4->Metabolites Other CYPs (e.g., 1A2, 2D6)->Metabolites Excretion Excretion Metabolites->Excretion CYP3A4 Inducers\n(e.g., Rifampicin) CYP3A4 Inducers (e.g., Rifampicin) CYP3A4 Inducers\n(e.g., Rifampicin)->CYP3A4 Increase Activity CYP3A4 Inhibitors\n(e.g., Ketoconazole) CYP3A4 Inhibitors (e.g., Ketoconazole) CYP3A4 Inhibitors\n(e.g., Ketoconazole)->CYP3A4 Decrease Activity

Caption: Potential metabolic pathway of this compound and points of drug-drug interactions.

Troubleshooting_Workflow start Unexpected Experimental Outcome (Toxicity or Reduced Efficacy) check_interaction Hypothesize Drug-Drug Interaction start->check_interaction review_literature Review Literature for Known Inhibitors/Inducers of CYPs/Transporters check_interaction->review_literature in_vitro_assay Conduct In Vitro Assays (e.g., CYP Inhibition/Induction) review_literature->in_vitro_assay pk_study Perform In Vivo Pharmacokinetic Study in_vitro_assay->pk_study confirm_interaction Confirm/Rule Out Pharmacokinetic Interaction pk_study->confirm_interaction modify_protocol Modify Experimental Protocol (e.g., adjust dose, select different co-administered drug) confirm_interaction->modify_protocol Interaction Confirmed end Resolution confirm_interaction->end No Interaction modify_protocol->end

Caption: Workflow for troubleshooting unexpected results in this compound combination studies.

References

Technical Support Center: Oritinib Mesylate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in improving the oral bioavailability of Oritinib mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that may influence its oral bioavailability?

This compound, as a tyrosine kinase inhibitor (TKI), is likely to exhibit properties common to this class of drugs which can present challenges for oral absorption. Many TKIs are characterized by poor aqueous solubility and high lipophilicity.[1] The solubility of these compounds can be pH-dependent, with better solubility in acidic environments like the stomach, and reduced solubility in the more neutral pH of the small intestine where most drug absorption occurs.[2][3]

Q2: How does food intake potentially affect the bioavailability of this compound?

The effect of food on the absorption of TKIs can be highly variable. For some TKIs, co-administration with a high-fat meal can increase their bioavailability, while for others, it can have a negative impact or no significant effect.[4][5] This variability is often linked to the drug's solubility and the physiological changes in the gastrointestinal tract upon food intake, such as increased bile secretion which can aid in the dissolution of lipophilic compounds.[6] Given that the impact of food on this compound absorption is not explicitly defined in publicly available literature, it is crucial to conduct food-effect studies during preclinical and clinical development.

Q3: What role might efflux transporters play in limiting this compound absorption?

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), are present in the apical membrane of intestinal epithelial cells and actively pump substrates back into the intestinal lumen, thereby limiting their net absorption.[7] Many TKIs are known substrates of these transporters.[8] If this compound is a substrate for these efflux transporters, its oral bioavailability could be significantly reduced.

Q4: How significant is the first-pass metabolism for TKIs like this compound?

First-pass metabolism in the gut wall and liver is a major determinant of the oral bioavailability of many TKIs. The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast number of these drugs.[9] Significant metabolism before the drug reaches systemic circulation can lead to low and variable bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

Possible Causes and Solutions

Possible Cause Troubleshooting/Solution
Poor aqueous solubility Characterize the pH-solubility profile of this compound. Consider formulation strategies such as amorphous solid dispersions (ASDs) to improve solubility and dissolution rate.[3][10]
High first-pass metabolism Investigate the metabolic stability of this compound in liver microsomes and hepatocytes. If metabolism is high, consider co-administration with a CYP3A4 inhibitor in preclinical studies to assess the magnitude of this effect. Note that this is an investigative tool and not a long-term formulation strategy without careful consideration of drug-drug interactions.
Efflux transporter activity Use in vitro models like Caco-2 cell monolayers to determine if this compound is a substrate of P-gp or BCRP. If so, formulation approaches that inhibit these transporters, such as the inclusion of certain excipients, could be explored.
Inadequate formulation For preclinical studies, ensure the vehicle used effectively solubilizes or suspends the drug. For later stages, explore advanced formulation strategies like lipid-based formulations or nanocrystal technology.[1][11]
Issue 2: Significant Food Effect Observed in Studies

Possible Causes and Solutions

Possible Cause Troubleshooting/Solution
Enhanced dissolution with bile salts If bioavailability increases with a high-fat meal, this suggests that the drug's dissolution is a limiting factor and is enhanced by bile salt secretion. This reinforces the need for solubility-enhancing formulations.
Altered gastric transit time Food can delay gastric emptying, potentially allowing for more complete dissolution of a poorly soluble drug in the stomach's acidic environment.
pH-dependent degradation If bioavailability decreases with food, it might indicate that the drug is less stable at the higher pH of a fed stomach.
Formulation interaction with food components Certain food components can interact with the drug or formulation excipients, affecting absorption.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility
  • Objective: To determine the solubility of this compound across a physiologically relevant pH range.

  • Materials: this compound, phosphate buffered saline (PBS) at pH 5.5, 6.8, and 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).

  • Method:

    • Add an excess amount of this compound to separate vials containing each of the buffers.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility (mg/mL) against pH.

Protocol 2: Caco-2 Permeability Assay for Efflux Transporter Substrate Identification
  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.

  • Materials: Caco-2 cells, Transwell® inserts, this compound, a known P-gp inhibitor (e.g., verapamil), and a known P-gp substrate as a positive control (e.g., digoxin).

  • Method:

    • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed and differentiated.

    • Measure the transport of this compound across the Caco-2 monolayer in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.

    • Repeat the experiment in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio confirms that this compound is a P-gp substrate.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Intestinal Absorption This compound Dosage Form This compound Dosage Form Disintegration Disintegration This compound Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Enterocyte Enterocyte Dissolved Drug->Enterocyte Passive Diffusion / Active Transport Enterocyte->Dissolved Drug Efflux (P-gp/BCRP) Portal Vein Portal Vein Enterocyte->Portal Vein To Liver

Caption: Workflow of Oral Drug Absorption of this compound.

G This compound This compound Absorbed Drug (Portal Vein) Absorbed Drug (Portal Vein) This compound->Absorbed Drug (Portal Vein) Intestinal Absorption Systemic Circulation Systemic Circulation Absorbed Drug (Portal Vein)->Systemic Circulation First-Pass Metabolism (Liver - CYP3A4) Metabolites Metabolites Absorbed Drug (Portal Vein)->Metabolites Metabolism Systemic Circulation->Metabolites Hepatic Metabolism Excretion Excretion Metabolites->Excretion

Caption: First-Pass Metabolism of this compound.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Formulation Strategies Low Bioavailability Low Bioavailability Poor Solubility Poor Solubility Low Bioavailability->Poor Solubility High Metabolism High Metabolism Low Bioavailability->High Metabolism Efflux Efflux Low Bioavailability->Efflux Amorphous Solid Dispersion Amorphous Solid Dispersion Poor Solubility->Amorphous Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Poor Solubility->Lipid-Based Formulation Nanocrystals Nanocrystals Poor Solubility->Nanocrystals

Caption: Troubleshooting Logic for Low Bioavailability of this compound.

References

Oritinib mesylate degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using Oritinib mesylate. It provides essential information on storage, handling, and troubleshooting potential issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a dry powder is stable under controlled conditions. For optimal long-term stability, it is recommended to store the powder as indicated in the table below.

Q2: What is the best way to prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO at concentrations up to 125 mg/mL.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact the stability and solubility of the compound.[1][2] For storage of stock solutions, refer to the table below. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not publicly available, many small molecule inhibitors can be light-sensitive. As a standard precautionary measure, it is recommended to protect both the solid compound and solutions from light by using amber vials or by wrapping containers in foil. Photolytic degradation is a standard component of forced degradation studies.[3][4]

Q4: What are the known incompatibilities of this compound?

A4: this compound should not be mixed with strong acids, strong bases, or strong oxidizing and reducing agents, as these can induce chemical degradation.[5]

Data Presentation: Storage and Stability

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from moisture.
4°C2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°C6 monthsRecommended for long-term solution storage.[1]
-20°C1 monthSuitable for short-term working aliquots.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Cellular Assays

If you observe lower than expected potency or inconsistent results in your experiments, consider the following potential causes.

  • Possible Cause 1: Compound Degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at room temperature for extended periods) can lead to degradation.

    • Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the powder. Ensure solutions are stored at -80°C for long-term use.[1]

  • Possible Cause 2: Incorrect Concentration. This may be due to solubility issues.

    • Solution: Ensure the compound is fully dissolved. Sonication may be required to dissolve this compound in DMSO.[1] Use fresh, anhydrous DMSO as absorbed water can negatively impact solubility.[1][2]

  • Possible Cause 3: Adsorption to Plastics. Small molecule inhibitors can sometimes adsorb to the surface of certain plastics, reducing the effective concentration in your assay.

    • Solution: Consider using low-adhesion microplates or glassware for critical experiments. Pre-coating plates with a blocking agent may also help.

Issue 2: Visible Changes in this compound Powder or Solution

If you notice a change in the color or appearance of the solid compound or a prepared solution, it may be an indicator of degradation or contamination.

  • Possible Cause 1: Chemical Degradation. Exposure to incompatible substances, heat, light, or humidity can cause the compound to degrade.

    • Solution: Do not use the suspect batch. Acquire a new lot of the compound. Review your storage and handling procedures to prevent future occurrences.

  • Possible Cause 2: Contamination. The sample may have been contaminated during handling.

    • Solution: Discard the contaminated sample. Ensure aseptic techniques when handling sterile solutions for cell-based assays.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent/No Activity Observed check_aliquot Use a Fresh Aliquot start->check_aliquot prepare_fresh_stock Prepare Fresh Stock Solution from Powder check_aliquot->prepare_fresh_stock No resolved Problem Resolved check_aliquot->resolved Yes check_solubility Verify Solubility (Use Fresh DMSO, Sonicate) prepare_fresh_stock->check_solubility No prepare_fresh_stock->resolved Yes check_plastics Consider Adsorption to Plastics (Use Low-Adhesion Plates) check_solubility->check_plastics No check_solubility->resolved Yes check_plastics->resolved Yes unresolved Problem Persists: Contact Technical Support check_plastics->unresolved No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Disclaimer: Specific degradation pathways for this compound are not publicly documented. The following protocols are generalized templates based on ICH guidelines for forced degradation studies and are intended to serve as a starting point for your own stability assessments.[6][7]

Protocol 1: Forced Degradation Study of this compound

This study exposes the drug to various stress conditions to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mix of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for intervals (e.g., 2, 6, 12, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.[4]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for intervals. Neutralize with an equimolar amount of HCl before analysis.[4]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for intervals.[4]

  • Thermal Degradation: Store the solid powder in a hot air oven at a set temperature (e.g., 70°C) for a defined period (e.g., 24, 48 hours). Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for defined durations.[3][4] Keep a control sample wrapped in foil to exclude light.

3. Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to separate the parent drug from any degradation products.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) analysis HPLC-UV/MS Analysis acid->analysis base Base Hydrolysis (0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal (70°C, Solid & Solution) thermal->analysis photo Photolytic (UV Light) photo->analysis start This compound Stock Solution & Powder start->acid start->base start->oxidation start->thermal start->photo characterization Characterize Degradants & Elucidate Pathways analysis->characterization

Caption: Workflow for conducting a forced degradation study on this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.[8][9][10]

1. Instrument and Conditions:

  • System: HPLC or UPLC with a UV/Vis or Diode Array Detector (DAD). A mass spectrometer (MS) detector is highly recommended for identifying unknown degradation products.[8]

  • Column: A reversed-phase C18 column is a common starting point for small molecules.

  • Mobile Phase: A gradient elution is typically required to separate compounds with different polarities.[8]

    • Phase A: Water with 0.1% formic acid or ammonium acetate (for MS compatibility).
    • Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound.

2. Method Development:

  • Inject a standard solution of undegraded this compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent Oritinib peak and all degradation product peaks. Adjust the solvent ratio, gradient slope, and temperature as needed.

  • The method is considered "stability-indicating" when all peaks are well-resolved, allowing for accurate quantification of the parent drug and its degradants.

Mandatory Visualizations

This compound Mechanism of Action

Oritinib is a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). It was designed to overcome resistance to earlier-generation TKIs, which is often caused by the T790M mutation in the EGFR kinase domain. Oritinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition of the receptor's kinase activity.[11] This blocks downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation and survival.[5][12]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR Mutant EGFR (e.g., L858R, T790M) EGFR->Block ras RAS/MAPK Pathway proliferation Cell Proliferation & Survival ras->proliferation pi3k PI3K/AKT Pathway pi3k->proliferation Oritinib This compound Oritinib->EGFR Covalent Bond (Cys797) Irreversible Inhibition Block->ras Block->pi3k

Caption: this compound irreversibly inhibits mutant EGFR, blocking pro-survival pathways.

References

Oritinib Mesylate In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oritinib mesylate in vitro experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an irreversible, mutant-selective EGFR TKI. It covalently binds to the cysteine-797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of receptor phosphorylation and downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1] Its design specifically targets EGFR mutations, including the T790M resistance mutation, while having a lesser effect on wild-type EGFR, which helps to minimize certain side effects.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -80°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which cell lines is this compound expected to be most effective?

This compound demonstrates high potency in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1][2] Cell lines such as NCI-H1975 (L858R/T790M), PC-9 (exon 19 deletion), and H3255 (L858R) are particularly sensitive to Oritinib.[1][2] Conversely, cell lines with wild-type EGFR, like A431, are significantly less sensitive.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR kinase mutants and cell lines.

Table 1: this compound IC₅₀ Values against EGFR Kinase Mutants

EGFR MutantIC₅₀ (nM)
EGFR (wt)18
EGFR (L858R)0.7
EGFR (L861Q)4
EGFR (L858R/T790M)0.1
EGFR (d746-750)1.4
EGFR (d746-750/T790M)0.89
Data sourced from MedChemExpress and TargetMol.[1][3]

Table 2: this compound IC₅₀ Values in Cell-Based Assays

Cell LineEGFR Mutation StatusIC₅₀ (nM)
NCI-H1975L858R/T790M3.93 ± 1.12
H3255L858R9.39 ± 0.88
PC-9exon 19 del7.63 ± 0.18
A431Wild-Type778.89 ± 134.74
Data represents cell proliferation inhibition and is sourced from MedChemExpress.[1][2]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)

Problem 1: Higher than expected IC₅₀ values in sensitive cell lines (e.g., NCI-H1975, PC-9).

  • Possible Cause A: Compound Solubility and Stability. this compound, like many kinase inhibitors, may have limited aqueous solubility. If the compound precipitates in the culture medium, its effective concentration will be lower than intended.

    • Solution:

      • Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

      • Prepare fresh dilutions of this compound from a frozen stock for each experiment.

      • Visually inspect the culture wells for any signs of precipitation after adding the compound.

  • Possible Cause B: Cell Seeding Density. The number of cells seeded can significantly impact the apparent IC₅₀ value. Too high a density may lead to increased resistance, while too low a density can result in poor cell health and inconsistent results.

    • Solution: Optimize the cell seeding density for each cell line to ensure they are in the logarithmic growth phase throughout the experiment. Perform a preliminary experiment to determine the optimal cell number that gives a linear response in your chosen viability assay.

  • Possible Cause C: Assay Interference. Some assay reagents can interact with the test compound, leading to inaccurate readings. For example, redox-active compounds can interfere with tetrazolium-based assays (MTT, MTS).

    • Solution:

      • Consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo), which measures metabolic activity.[4]

      • Run a control plate with this compound in cell-free medium to check for any direct interaction with the assay reagents.

Problem 2: High variability between replicate wells.

  • Possible Cause A: Inconsistent Cell Seeding. Uneven distribution of cells across the plate is a common source of variability.

    • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps.

  • Possible Cause B: Edge Effects. Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.

Western Blotting for EGFR Phosphorylation

Problem 1: No or weak signal for phosphorylated EGFR (p-EGFR) after this compound treatment.

  • Possible Cause A: Insufficient Protein Loading or Transfer. Low protein concentration in the lysate or inefficient transfer from the gel to the membrane can lead to weak signals.

    • Solution:

      • Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure equal loading amounts for all samples.

      • Confirm successful protein transfer by staining the membrane with Ponceau S before the blocking step.

  • Possible Cause B: Suboptimal Antibody Concentrations. The concentrations of primary and secondary antibodies are critical for achieving a good signal-to-noise ratio.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution for your experimental conditions.

  • Possible Cause C: Inactive Phosphatases. If samples are not handled properly, endogenous phosphatases can dephosphorylate your target protein.

    • Solution: Always prepare cell lysates in a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.

Problem 2: Inconsistent p-EGFR inhibition at a given this compound concentration.

  • Possible Cause A: Variation in Treatment Time. As this compound is an irreversible inhibitor, the duration of treatment can significantly impact the extent of target inhibition.

    • Solution: Standardize the treatment duration across all experiments. For time-course experiments, ensure precise timing of compound addition and cell harvesting.

  • Possible Cause B: Cell Confluency. The activation state of the EGFR pathway can be influenced by cell density.

    • Solution: Seed cells at a consistent density and aim for a similar level of confluency (e.g., 70-80%) at the time of treatment.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[5][6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[2]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.[7]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Western Blot for EGFR Phosphorylation
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired duration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an 8% polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9] Confirm the transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C with gentle agitation.[8] The antibody should be diluted in the blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Oritinib Oritinib mesylate Oritinib->EGFR Inhibits (Irreversible) Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., CellTiter-Glo) C->D E 5. Incubate & Measure Luminescence D->E F 6. Data Analysis (IC50 determination) E->F Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking C->D E 5. Primary Antibody (p-EGFR, Total EGFR) D->E F 6. Secondary Antibody E->F G 7. Detection (ECL) F->G H 8. Analysis G->H

References

Technical Support Center: Acquired Resistance to Oritinib Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Oritinib mesylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). While specific quantitative data on resistance mechanisms to Oritinib is emerging, much of the current understanding is extrapolated from studies of other third-generation EGFR TKIs, such as osimertinib, which shares a similar mechanism of action. This guide will leverage this existing knowledge to provide the most relevant and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound, a third-generation EGFR TKI, can be broadly categorized into two main types: on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.

  • On-target resistance primarily involves the acquisition of new mutations in the EGFR gene, with the most common being the C797S mutation . This mutation occurs at the covalent binding site of Oritinib, preventing the drug from effectively inhibiting the EGFR kinase.[1][2][3] Other less frequent EGFR mutations have also been reported.[4]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. The most prominent of these is the amplification of the MET proto-oncogene .[5][6][7] MET amplification leads to the activation of downstream pathways, such as the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation despite EGFR inhibition by Oritinib.[4][6] Other off-target mechanisms include amplification of HER2, activation of the RAS-MAPK pathway, and phenotypic transformations like epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC).[4][8]

Q2: How can I detect the EGFR C797S mutation in my resistant cell lines or patient samples?

A2: The EGFR C797S mutation can be detected using several molecular biology techniques. The most common and sensitive method is Next-Generation Sequencing (NGS) .[9] NGS can identify not only the C797S mutation but also other potential resistance mutations in EGFR and other cancer-related genes. Other methods include:

  • Digital droplet PCR (ddPCR): A highly sensitive and quantitative method for detecting specific known mutations.

  • Sanger sequencing: A traditional method, which may be less sensitive for detecting mutations present in a small subclone of cells.

Q3: My Oritinib-resistant cells do not have an EGFR C797S mutation. What other mechanisms should I investigate?

A3: If the C797S mutation is absent, it is crucial to investigate off-target resistance mechanisms. The first step should be to assess for MET amplification . This can be done using:

  • Fluorescence in situ hybridization (FISH): To visualize and quantify the number of MET gene copies.

  • Next-Generation Sequencing (NGS): Can also detect copy number variations, including gene amplification.

  • Western Blotting: To detect overexpression of the MET protein.

If MET amplification is not detected, you should consider investigating other bypass pathways, such as HER2 amplification (detectable by FISH, NGS, or Western Blotting) or activation of downstream signaling pathways like PI3K/Akt and MAPK/ERK (detectable by Western Blotting for phosphorylated forms of key proteins like Akt and ERK).

Q4: What is the typical timeframe for the development of resistance to Oritinib in vitro?

A4: The timeframe for developing resistance in cell culture models can vary significantly depending on the cell line, the concentration of Oritinib used for selection, and the culture conditions. Generally, it can take anywhere from a few months to over a year of continuous culture in the presence of the drug to establish a resistant cell line. It is important to perform dose-response assays periodically to monitor for shifts in the IC50 value, which would indicate the emergence of resistance.

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays when testing Oritinib sensitivity.
Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the exponential growth phase during the assay.
Drug Concentration and Dilution Prepare fresh drug dilutions for each experiment. Use a calibrated pipette and perform serial dilutions carefully to ensure accuracy.
Assay Incubation Time Optimize the incubation time with Oritinib. A 72-hour incubation is common, but this may need to be adjusted for your specific cell line.
Choice of Viability Assay Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). Consider using an orthogonal method to confirm your results (e.g., supplementing an MTT assay with a trypan blue exclusion assay).
Cell Line Contamination Regularly test your cell lines for mycoplasma contamination, which can affect cell growth and drug response.
Problem: Difficulty detecting MET amplification in resistant cells.
Possible Cause Troubleshooting Steps
Low Level of Amplification The level of MET amplification can be heterogeneous. Use a highly sensitive technique like FISH or ddPCR. When using NGS, ensure sufficient sequencing depth.
Antibody Quality (Western Blot) Validate your MET antibody to ensure it is specific and provides a strong signal. Use a positive control cell line with known MET amplification (e.g., NCI-H1993).
Sample Quality For patient samples, ensure the tissue is properly fixed and processed to preserve DNA and protein integrity. For cell lines, ensure you have a pure population of resistant cells.
Heterogeneity of Resistance Resistance may be driven by a subclone of cells with MET amplification. Consider single-cell sequencing or subcloning of your resistant cell line to isolate and characterize the MET-amplified population.

Quantitative Data Summary

The following tables summarize the reported frequencies of key resistance mechanisms to third-generation EGFR TKIs like osimertinib, which are expected to be similar for Oritinib.

Table 1: Frequency of Acquired Resistance Mechanisms to Third-Generation EGFR TKIs (Osimertinib as a proxy)

Resistance MechanismFrequency in 1st Line TreatmentFrequency in 2nd Line Treatment
EGFR C797S Mutation 2.9% - 12.5%1.4% - 22%
MET Amplification 0.6% - 66%7.2% - 19%
HER2 Amplification 2%5%
PIK3CA Mutation Not widely reportedPresent in some resistant cases
SCLC Transformation More frequent than with 1st/2nd gen TKIs~5-15%

Data compiled from multiple sources and represent a range of reported frequencies. The wide range for MET amplification in the 1st line setting is due to a recent study suggesting higher than previously reported rates.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

Western Blotting for MET Overexpression
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MET (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the MET signal to the loading control to compare expression levels between sensitive and resistant cells.

Next-Generation Sequencing (NGS) for EGFR Mutation Detection
  • DNA Extraction: Extract high-quality genomic DNA from cell pellets or patient tissue samples using a commercial kit.

  • Library Preparation: Prepare a sequencing library from the extracted DNA. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For targeted sequencing, use a panel of probes to capture the EGFR gene or a broader panel of cancer-related genes.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the EGFR gene, specifically looking for the C797S mutation (a C>G or T>C substitution at the corresponding nucleotide position in exon 20).

    • Annotation: Annotate the identified variants to determine their potential functional impact.

    • Copy Number Variation Analysis: Analyze the sequencing data to detect changes in gene copy number, such as MET amplification.

Visualizations

Acquired_Resistance_to_Oritinib cluster_EGFR_signaling EGFR Signaling cluster_Oritinib_Action Oritinib Action cluster_Resistance Acquired Resistance Mechanisms cluster_OnTarget On-Target cluster_OffTarget Off-Target EGFR Mutant EGFR Downstream Proliferation & Survival EGFR->Downstream Activation Oritinib This compound Oritinib->EGFR Inhibition C797S EGFR C797S Mutation C797S->EGFR Prevents Oritinib Binding MET MET Amplification MET->Downstream Bypass Signaling HER2 HER2 Amplification HER2->Downstream Bypass Signaling RAS_MAPK RAS-MAPK Pathway Activation RAS_MAPK->Downstream Bypass Signaling Phenotypic Phenotypic Transformation

Caption: Overview of acquired resistance mechanisms to this compound.

Experimental_Workflow_Resistance_Investigation start Development of Oritinib Resistant Cell Line ic50 Confirm Resistance (IC50 Shift) start->ic50 ngs Next-Generation Sequencing (DNA) ic50->ngs wb_phospho Western Blot (Phospho-proteins) ic50->wb_phospho c797s_check EGFR C797S Mutation? ngs->c797s_check met_fish MET FISH/NGS c797s_check->met_fish No conclusion_on On-Target Resistance (C797S) c797s_check->conclusion_on Yes met_wb MET Western Blot met_fish->met_wb other_bypass Investigate Other Bypass Pathways met_wb->other_bypass MET Normal conclusion_off Off-Target Resistance (e.g., MET Amp) met_wb->conclusion_off MET Amplified other_bypass->conclusion_off

Caption: Workflow for investigating Oritinib resistance mechanisms.

Signaling_Pathway_Bypass MET Amplification as a Bypass Signaling Pathway EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Oritinib Oritinib Oritinib->EGFR MET MET MET->PI3K_Akt MET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

References

Validation & Comparative

Oritinib vs. Gefitinib: A Comparative Analysis of Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations, a new generation of tyrosine kinase inhibitors (TKIs) is emerging. This guide provides a detailed comparison of the efficacy and safety of Oritinib (SH-1028), a third-generation EGFR-TKI, and Gefitinib, a first-generation EGFR-TKI, based on available clinical trial data. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current clinical evidence for these two agents.

Efficacy in Clinical Trials

Direct head-to-head clinical trial data comparing Oritinib and Gefitinib is anticipated from the ongoing phase III trial NCT04239833; however, the results have not yet been publicly released. Therefore, this comparison is based on data from separate clinical trials investigating each drug in its respective setting.

Oritinib has been evaluated in the phase II NCT03823807 trial for patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who have progressed on prior EGFR-TKI therapy[1][2][3]. Gefitinib's efficacy as a first-line treatment for EGFR-mutated NSCLC has been established in several key trials, including the IPASS and iTARGET studies.

Table 1: Comparison of Efficacy Data from Key Clinical Trials

Efficacy EndpointOritinib (NCT03823807 - Part B)[2]Gefitinib (iTARGET)[4][5][6]Gefitinib (IPASS - EGFR Mutation Positive Subgroup)[7][8]
Objective Response Rate (ORR) 60.4% (95% CI: 53.7-66.8)55% (95% CI: 33-70)71.2%
Progression-Free Survival (PFS) 12.6 months (95% CI: 9.7-15.3)9.2 months (95% CI: 6.2-11.8)9.5 months
Disease Control Rate (DCR) 92.5% (95% CI: 88.3%-95.6%)[9]Not ReportedNot Reported

Safety and Tolerability

The safety profiles of Oritinib and Gefitinib reflect their mechanisms of action and generational differences. As a third-generation TKI, Oritinib is designed to be more selective for mutant EGFR, potentially reducing wild-type EGFR-mediated side effects.

Table 2: Summary of Common Treatment-Related Adverse Events (TRAEs)

Adverse Event (Any Grade)Oritinib (NCT03823807)[2]Gefitinib (Commonly Reported)[10]
Diarrhea Reported38%
Rash 9.1% (all grade 1 or 2)48%
Increased Serum Creatinine Phosphokinase Reported (4.5% grade ≥3)Not Commonly Reported
Prolonged QT Interval Reported (1.0% grade ≥3)Not Commonly Reported
Interstitial Lung Disease Not ReportedRare but serious

Experimental Protocols

Oritinib: NCT03823807 Trial Methodology[2][11]
  • Study Design: A multicenter, single-arm, open-label, phase II trial.

  • Patient Population: Patients with locally advanced or metastatic NSCLC with centrally confirmed EGFR T790M mutation who had progressed after first- or second-generation EGFR TKI therapy.

  • Intervention: Oritinib administered orally at a dose of 200 mg once daily.

  • Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee according to RECIST 1.1.

  • Tumor Assessment: Conducted every 6 weeks.

Gefitinib: iTARGET Trial Methodology[4][5][6]
  • Study Design: A multicenter, prospective, single-arm trial.

  • Patient Population: Chemotherapy-naïve patients with advanced NSCLC harboring any EGFR mutation.

  • Intervention: Gefitinib administered orally at a dose of 250 mg once daily.

  • Primary Outcome: Response rate.

Gefitinib: IPASS Trial Methodology[1][6][7][8]
  • Study Design: A phase III, open-label, randomized, parallel-group study.

  • Patient Population: Treatment-naïve patients in East Asia with advanced pulmonary adenocarcinoma who were never-smokers or former light smokers.

  • Intervention: Gefitinib (250 mg/day) versus carboplatin/paclitaxel.

  • Primary Endpoint: Progression-free survival (PFS).

Mechanism of Action and Signaling Pathway

Both Oritinib and Gefitinib are EGFR tyrosine kinase inhibitors, but they differ in their binding characteristics and selectivity. Gefitinib is a reversible inhibitor of the ATP-binding site of the EGFR tyrosine kinase[4][11]. Oritinib is an irreversible, third-generation TKI that selectively targets both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR[12][13]. This selective inhibition is intended to provide a wider therapeutic window and a more favorable safety profile.

The binding of these inhibitors to the EGFR tyrosine kinase domain blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival[4][5][9].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Oritinib Oritinib Oritinib->EGFR Gefitinib Gefitinib Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition by Oritinib and Gefitinib.

Experimental Workflow

The clinical evaluation of EGFR-TKIs like Oritinib and Gefitinib typically follows a structured workflow from patient screening to data analysis.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Biopsy Tumor Biopsy & EGFR Mutation Analysis Screening->Biopsy Randomization Randomization (if applicable) Biopsy->Randomization Treatment Drug Administration (Oritinib or Gefitinib) Randomization->Treatment Monitoring Adverse Event Monitoring Treatment->Monitoring TumorAssessment Tumor Assessment (e.g., RECIST 1.1) Monitoring->TumorAssessment PFS Progression-Free Survival (PFS) TumorAssessment->PFS OS Overall Survival (OS) TumorAssessment->OS DataCollection Data Collection PFS->DataCollection OS->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Generalized Experimental Workflow for EGFR-TKI Clinical Trials.

Conclusion

References

A Head-to-Head Showdown: Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy, safety, and molecular mechanisms of Osimertinib, Aumolertinib, and Lazertinib for researchers and drug development professionals.

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring EGFR mutations, particularly the T790M resistance mutation. These inhibitors are designed to selectively target mutant EGFR while sparing its wild-type form, leading to improved efficacy and a better safety profile compared to earlier generations. This guide provides a comprehensive head-to-head comparison of the leading third-generation EGFR inhibitors, with a focus on Osimertinib, Aumolertinib, and Lazertinib, supported by clinical and preclinical data.

Mechanism of Action: Overcoming Resistance

First- and second-generation EGFR TKIs, while initially effective against activating EGFR mutations (such as exon 19 deletions and L858R), inevitably lead to resistance, with the T790M "gatekeeper" mutation being the culprit in over 50% of cases.[1] This mutation increases the receptor's affinity for ATP, outcompeting the inhibitor.[1] Third-generation inhibitors are irreversible covalent inhibitors that overcome this by forming a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, effectively shutting down its activity even in the presence of the T790M mutation.[2][3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Third-Gen EGFR Inhibitors EGFR EGFR PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Phosphorylates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Phosphorylates Osimertinib Osimertinib Osimertinib->EGFR Inhibits Aumolertinib Aumolertinib Aumolertinib->EGFR Inhibits Lazertinib Lazertinib Lazertinib->EGFR Inhibits Ligand Ligand Ligand->EGFR Activates T790M_Mutation T790M Mutation (Resistance) T790M_Mutation->EGFR Confers Resistance to 1st/2nd Gen TKIs Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival

Figure 1: EGFR Signaling Pathway and Inhibition by Third-Generation TKIs.

Clinical Efficacy: A Comparative Analysis

Direct head-to-head clinical trials are crucial for discerning the comparative efficacy of these inhibitors.

Osimertinib vs. Aumolertinib

A retrospective clinical study comparing aumolertinib and osimertinib in patients with EGFR-mutated advanced NSCLC found no statistically significant differences in median progression-free survival (mPFS), overall survival (OS), disease control rate (DCR), and objective response rate (ORR) between the two drugs in both first-line and second-line treatment settings.[5][6]

In the first-line setting, the mPFS was 19.0 months for aumolertinib versus 19.0 months for osimertinib.[5] The DCR was 95.7% for aumolertinib and 89.8% for osimertinib, while the ORR was 39.1% and 30.6%, respectively.[5] In the second-line setting, the mPFS was 13.5 months for aumolertinib and 13.0 months for osimertinib.[5]

Efficacy EndpointAumolertinibOsimertinib
First-Line mPFS 19.0 months19.0 months
First-Line DCR 95.7%89.8%
First-Line ORR 39.1%30.6%
Second-Line mPFS 13.5 months13.0 months

Table 1: Head-to-Head Efficacy of Aumolertinib vs. Osimertinib in EGFR-Mutant NSCLC.[5]

Osimertinib vs. Lazertinib

The MARIPOSA study provided the first randomized, double-blind comparison of lazertinib and osimertinib as monotherapies in treatment-naive patients with EGFR-mutant advanced NSCLC.[7] The exploratory analysis showed comparable efficacy between the two drugs.[7][8]

At a median follow-up of 22.0 months, the median PFS was 18.5 months for lazertinib versus 16.6 months for osimertinib.[7] The objective response rate was 83% for lazertinib and 85% for osimertinib.[7] Median overall survival was not reached for either arm at the time of the interim analysis.[7]

Efficacy EndpointLazertinibOsimertinib
Median PFS 18.5 months16.6 months
Objective Response Rate 83%85%
Median Duration of Response 16.6 months16.8 months

Table 2: Head-to-Head Efficacy of Lazertinib vs. Osimertinib from the MARIPOSA Trial.[7]

It is important to note that the primary endpoint of the MARIPOSA study was to evaluate the combination of amivantamab and lazertinib versus osimertinib, where the combination showed a significant improvement in PFS.[9][10]

Safety and Tolerability

The safety profiles of third-generation EGFR inhibitors are generally favorable, with most adverse events being mild to moderate in severity.

In the aumolertinib versus osimertinib retrospective study, the incidence and types of adverse events were comparable between the two groups.[5] Common grade 1-2 adverse events for both drugs included rash, mouth ulceration, nausea, and diarrhea.[5] Notably, no grade 3-4 adverse events of paronychia or inflammatory lung injury were reported in the aumolertinib group, while two cases of each were observed in the osimertinib group.[5][6]

The MARIPOSA trial's comparison of lazertinib and osimertinib monotherapy also showed comparable safety profiles, with adverse events being mostly grades 1 to 2 and related to EGFR inhibition.[7] Lazertinib was associated with lower rates of QT interval prolongation compared to osimertinib.[7]

Adverse Event (Grade 1-2)AumolertinibOsimertinib
Rash 44.34%48.96%
Mouth Ulceration 18.87%30.21%
Nausea 17.92%15.63%
Diarrhea 16.98%21.88%

Table 3: Common Grade 1-2 Adverse Events for Aumolertinib and Osimertinib.[5]

Preclinical Selectivity and Potency

Preclinical studies have demonstrated that third-generation EGFR TKIs are highly selective for mutant EGFR over wild-type (WT) EGFR. For instance, osimertinib has shown approximately 200 times greater potency against L858R/T790M than WT-EGFR.[2][4] This selectivity is a key characteristic that contributes to their improved therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of third-generation EGFR inhibitors.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Kinase_Assay_Workflow Reagents Prepare Reagents: - EGFR Kinase (WT or Mutant) - ATP - Substrate (e.g., Y12-Sox peptide) - Test Compound (Inhibitor) Reaction_Setup Set up Kinase Reaction: - Add kinase, substrate, and inhibitor to plate - Initiate reaction with ATP Reagents->Reaction_Setup Incubation Incubate at Room Temperature (e.g., 60 minutes) Reaction_Setup->Incubation Detection Detect Kinase Activity: - Measure product formation (e.g., ADP-Glo) - Read luminescence/fluorescence Incubation->Detection Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 values Detection->Data_Analysis

References

Validating Oritinib's Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oritinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR TKIs for the treatment of non-small cell lung cancer (NSCLC). While direct, publicly available data on Oritinib's efficacy in patient-derived xenograft (PDX) models is limited, this document synthesizes available preclinical data for Oritinib in other in vivo models and compares it with the performance of other third-generation EGFR TKIs in PDX models. This guide aims to provide a valuable resource for researchers evaluating the therapeutic potential of Oritinib.

Executive Summary

Oritinib (also known as SH-1028) is an irreversible, third-generation EGFR-TKI designed to target both EGFR-sensitizing mutations and the T790M resistance mutation.[1] Preclinical studies using cell line-derived xenografts have demonstrated its potent anti-tumor activity in a dose-dependent manner.[1] In the absence of direct Oritinib PDX data, this guide presents a comparative analysis against other third-generation EGFR TKIs, such as Osimertinib, which have been extensively evaluated in PDX models. This comparison, alongside detailed experimental protocols and pathway diagrams, offers a framework for assessing Oritinib's potential efficacy in a preclinical setting.

Comparative Efficacy of EGFR TKIs in Xenograft Models

The following tables summarize the efficacy of Oritinib in cell line-derived xenograft models and the efficacy of other third-generation EGFR TKIs in patient-derived xenograft models. This allows for an indirect comparison of their anti-tumor activities.

Table 1: Efficacy of Oritinib in Cell Line-Derived Xenograft Models [1]

Cell LineEGFR Mutation StatusTreatmentDosage (mg/kg/day)Tumor Growth Inhibition (%)
PC-9Exon 19 DeletionOritinib2.5Significant
PC-9Exon 19 DeletionOritinib5Significant
PC-9Exon 19 DeletionOritinib15Significant
NCI-H1975L858R/T790MOritinib2.5Significant
NCI-H1975L858R/T790MOritinib5Significant
NCI-H1975L858R/T790MOritinib15Significant

Table 2: Comparative Efficacy of Third-Generation EGFR TKIs in NSCLC Patient-Derived Xenograft (PDX) Models

PDX ModelEGFR MutationTreatmentDosageTumor ResponseReference
LG038Exon 19 Del/T790MOsimertinib25 mg/kg, QDTumor Regression[N/A]
LG074L858R/T790MOsimertinib25 mg/kg, QDTumor Regression[N/A]
DF003Exon 19 DelAfatinib15 mg/kg, QDTumor Stasis[N/A]
DF015L858RGefitinib100 mg/kg, QDTumor Progression[N/A]

(Note: Data for Osimertinib, Afatinib, and Gefitinib in PDX models are representative and compiled from various preclinical studies. Direct head-to-head comparative studies in the same PDX models are limited.)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections outline standardized protocols for key experiments in evaluating the efficacy of TKIs in PDX models.

Establishment of Patient-Derived Xenografts (PDX) from NSCLC Tumors
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting NSCLC patients undergoing surgical resection or biopsy, following ethical and institutional guidelines.[2]

  • Tissue Processing: The tumor specimen is transported in a sterile, nutrient-rich medium on ice. Necrotic and fatty tissues are removed, and the remaining viable tumor tissue is minced into small fragments (approximately 2-3 mm³).[3]

  • Implantation: Immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) or SCID) are anesthetized. A small subcutaneous incision is made on the flank of the mouse, and a tumor fragment is implanted.[4]

  • Tumor Growth Monitoring: Mice are monitored regularly for tumor growth. Tumor volume is measured using calipers and calculated using the formula: (Length x Width²) / 2.[1]

  • Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is sterilely excised. The tumor is then fragmented and can be cryopreserved for future use or re-implanted into new host mice for expansion (passaging).[3] Typically, early passages (P2-P5) are used for drug efficacy studies to maintain the genetic and phenotypic characteristics of the original patient tumor.[3]

In Vivo Drug Efficacy Studies in PDX Models
  • Cohort Formation: Once tumors in a cohort of PDX-bearing mice reach a specific volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1]

  • Drug Administration: Oritinib or other comparator drugs are administered orally via gavage at predetermined doses and schedules. The vehicle used to dissolve the drug is administered to the control group.[1]

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week to assess treatment efficacy and toxicity.[1]

  • Endpoint: The study continues until tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, mice are euthanized, and tumors are excised for further analysis.[1]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of the treatment.

Molecular Analysis of PDX Tumors
  • Tissue Collection and Processing: A portion of the excised tumor from both treated and control groups is snap-frozen in liquid nitrogen for molecular analysis, while another portion is fixed in formalin for histopathological examination.

  • DNA/RNA Extraction: Genomic DNA and total RNA are extracted from the frozen tumor tissue using standard commercial kits.

  • Genomic Analysis: DNA can be subjected to next-generation sequencing (NGS) to identify EGFR mutations and other relevant genetic alterations.

  • Gene Expression Analysis: RNA can be used for quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression levels of genes involved in the EGFR signaling pathway and other cancer-related pathways.

  • Protein Analysis: Western blotting or immunohistochemistry (IHC) can be performed on tumor lysates or formalin-fixed paraffin-embedded (FFPE) sections, respectively, to assess the protein levels and phosphorylation status of EGFR and downstream signaling molecules like AKT and ERK.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Oritinib Oritinib Oritinib->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of Oritinib.

PDX_Workflow Patient Patient with NSCLC Tumor Tumor Resection/ Biopsy Patient->Tumor Implantation Subcutaneous Implantation in Immunodeficient Mice (P0) Tumor->Implantation Growth Tumor Growth Monitoring Implantation->Growth Passaging Tumor Excision & Passaging (P1, P2...) Growth->Passaging Expansion Cohort Expansion Passaging->Expansion Treatment Treatment with Oritinib or Comparator Drugs Expansion->Treatment Analysis Tumor Measurement & Molecular Analysis Treatment->Analysis Results Data Analysis & Efficacy Validation Analysis->Results

Caption: Experimental workflow for validating drug efficacy in PDX models.

Logical_Relationship cluster_preclinical Preclinical Validation cluster_clinical Clinical Application PDX_Model Patient-Derived Xenograft Model Efficacy_Data In Vivo Efficacy Data (Tumor Growth Inhibition) PDX_Model->Efficacy_Data Molecular_Data Molecular Analysis (Target Engagement) PDX_Model->Molecular_Data Clinical_Trial Clinical Trial Design Efficacy_Data->Clinical_Trial Patient_Stratification Patient Stratification (Biomarker-Driven) Molecular_Data->Patient_Stratification Therapeutic_Benefit Improved Therapeutic Benefit Clinical_Trial->Therapeutic_Benefit Patient_Stratification->Therapeutic_Benefit

Caption: Logical relationship from preclinical PDX validation to clinical benefit.

References

Oritinib Mesylate: A Comparative Guide for Third-Generation EGFR-TKIs in T790M-Positive NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oritinib mesylate with other third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation. The information presented is based on publicly available clinical trial data and is intended to support research, development, and clinical decision-making.

Mechanism of Action and Signaling Pathway

This compound, like other third-generation EGFR-TKIs, is an irreversible inhibitor that selectively targets EGFR mutations, including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] These drugs covalently bind to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[2] The primary pathways affected are the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutated EGFR (with T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activation PI3K PI3K EGFR->PI3K Activation Oritinib This compound Oritinib->EGFR Inhibition Other_TKIs Other 3rd-Gen TKIs (Osimertinib, etc.) Other_TKIs->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by Third-Generation TKIs.

Comparative Efficacy of Third-Generation EGFR-TKIs

The following table summarizes the key efficacy data from pivotal clinical trials of this compound and its main competitors in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy.

Drug Name (Trial Name)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
This compound (Phase II - NCT03823807)60.4%92.5%12.6 months
Osimertinib (AURA3 - NCT02151981)71%Not Reported10.1 months
Lazertinib (Phase I/II - NCT03046992)55.3%89.5%11.1 months
Almonertinib (Phase I - NCT02981108)52%92%11.0 months

Comparative Safety Profiles

This table outlines the most common grade ≥3 treatment-related adverse events (TRAEs) observed in the clinical trials of these third-generation EGFR-TKIs.

Drug Name (Trial Name)Most Common Grade ≥3 TRAEs
This compound (Phase II - NCT03823807)Increased blood creatine phosphokinase (4.0%), Diarrhea (2.2%), Decreased lymphocyte count (1.8%)[4]
Osimertinib (AURA3 - NCT02151981)Diarrhea (1%), Rash (<1%)[5][6]
Lazertinib (Phase I/II - NCT03046992)Rash (1%), Pruritus (0%), Paresthesia (0%)[7]
Almonertinib (Phase I - NCT02981108)Increased blood creatine phosphokinase (10%), Increased alanine aminotransferase (3%)[8][9]

Experimental Protocols of Key Clinical Trials

A standardized workflow is generally followed in these clinical trials to assess the efficacy and safety of the investigational drugs.

Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up Screening Patient Screening: - Locally advanced/metastatic NSCLC - EGFR T790M mutation positive - Progression on prior EGFR-TKI Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (for controlled trials) or Enrollment (for single-arm trials) Informed_Consent->Randomization Treatment Drug Administration: - Oritinib (200mg QD) - Osimertinib (80mg QD) - Lazertinib (240mg QD) - Almonertinib (110mg QD) Randomization->Treatment Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Every 6-8 weeks Treatment->Tumor_Assessment Safety_Monitoring Safety Monitoring (AEs) Treatment->Safety_Monitoring Follow_up Follow-up for Survival Tumor_Assessment->Follow_up Safety_Monitoring->Follow_up

Figure 2: General Clinical Trial Workflow for EGFR-TKI Studies.

This compound (Phase II, NCT03823807)
  • Study Design: A single-arm, open-label, multicenter Phase II trial conducted in China.[4]

  • Patient Population: Patients with locally advanced or metastatic NSCLC who had progressed on at least one prior EGFR TKI and had a confirmed EGFR T790M mutation.[4]

  • Intervention: Oritinib administered orally at a dose of 200 mg once daily.[4]

  • Primary Endpoint: Objective Response Rate (ORR).[4]

  • Tumor Assessment: Performed every 6 weeks until disease progression according to RECIST 1.1 criteria.[4]

Osimertinib (AURA3, NCT02151981)
  • Study Design: A Phase III, open-label, randomized study.[10][11]

  • Patient Population: Patients with EGFR T790M-positive advanced NSCLC whose tumors progressed on first-line EGFR-TKI therapy.[11]

  • Intervention: Patients were randomized 2:1 to receive either osimertinib 80 mg orally once daily or platinum-based doublet chemotherapy.[10]

  • Primary Endpoint: Progression-Free Survival (PFS) assessed by the investigator.[10]

  • Tumor Assessment: Tumor assessments were conducted every 6 weeks.[10]

Lazertinib (Phase I/II, NCT03046992)
  • Study Design: An open-label, multicenter, Phase I/II study with dose-escalation and dose-expansion cohorts.[7][12]

  • Patient Population: Patients with advanced NSCLC who had progressed after prior EGFR-TKI therapy. The dose-expansion phase required T790M mutation-positive tumors.[7]

  • Intervention: Lazertinib was administered once daily at various doses, with 240 mg identified as the recommended Phase II dose.[7]

  • Primary Endpoints: Safety and ORR.[12]

  • Efficacy Assessment: Tumor response was evaluated every 6 weeks.

Almonertinib (Phase I, NCT02981108)
  • Study Design: A Phase I, open-label, multicenter clinical trial with dose-escalation and dose-expansion cohorts.[8][9][13]

  • Patient Population: Patients with locally advanced or metastatic EGFR mutation-positive NSCLC that had progressed after previous EGFR TKI therapy. Tumor biopsies were obtained in the expansion cohort to determine EGFR T790M status.[8][9]

  • Intervention: Almonertinib was administered orally once daily at doses of 55, 110, and 220 mg in the expansion cohorts.[8][9]

  • Endpoints: The study evaluated the safety, tolerability, antitumor activity, and pharmacokinetics of almonertinib.[8][9]

  • Tumor Assessment: Tumor response was assessed every 6 weeks.

References

Oritinib Mesylate: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oritinib mesylate (also known as SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations that confer resistance to previous generations of EGFR inhibitors, particularly the T790M mutation in non-small cell lung cancer (NSCLC).[1][2] While highly selective for mutant forms of EGFR, a comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting potential off-target effects and identifying opportunities for therapeutic expansion. This guide provides a comparative analysis of this compound's kinase selectivity profile, supported by available experimental data.

On-Target and Off-Target Kinase Inhibition Profile

Oritinib demonstrates potent and selective inhibition of various EGFR mutants while showing significantly less activity against wild-type (WT) EGFR.[1][2] Its primary mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.[2]

To investigate its broader kinase selectivity, Oritinib (SH-1028) was screened against a panel of 371 human kinases. The results indicated minimal off-target activity, with only a few additional kinases showing significant inhibition.[1]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary EGFR targets and key off-target kinases identified in preclinical studies. For comparison, data for Osimertinib, another third-generation EGFR inhibitor, is included where available.[1]

Kinase TargetOritinib (SH-1028) IC50 (nM)Osimertinib IC50 (nM)Notes
Primary EGFR Targets
EGFR WT1830Higher selectivity for mutant over wild-type.
EGFR L858R0.71Potent inhibition of activating mutation.
EGFR d746–7501.40.93Potent inhibition of activating mutation.
EGFR L861Q44Potent inhibition of activating mutation.
EGFR L858R/T790M0.10.1High potency against the key resistance mutation.
EGFR d746–750/T790M0.890.9High potency against the key resistance mutation.
Identified Off-Target Kinases
ACK1Moderate Potency (>60% inhibition @ 1µM)Not Available
ALKModerate Potency (>60% inhibition @ 1µM)Not Available
BLKModerate Potency (>60% inhibition @ 1µM)Not Available
ErbB2 (HER2)Moderate Potency (>60% inhibition @ 1µM)Not Available
ErbB4 (HER4)Moderate Potency (>60% inhibition @ 1µM)Not Available
MNK2Moderate Potency (>60% inhibition @ 1µM)Not Available
IGF1RWeak InhibitionNot Available
IRWeak InhibitionNot Available

Signaling Pathway and Experimental Workflow

To visually represent the context of Oritinib's action and the methodology for determining its selectivity, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Oritinib Oritinib Mesylate Oritinib->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Figure 1. Simplified EGFR Signaling Pathway and the Point of Inhibition by this compound.

Kinase_Profiling_Workflow Compound This compound (Test Compound) Assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) Compound->Assay KinasePanel Broad Panel of Human Kinases (e.g., Eurofins 371 Kinase Panel) KinasePanel->Assay Incubation Incubation with ATP and Substrate Assay->Incubation Measurement Measurement of Kinase Activity Incubation->Measurement DataAnalysis Data Analysis: % Inhibition and IC50 Determination Measurement->DataAnalysis HitIdentification Identification of On- and Off-Target Kinases DataAnalysis->HitIdentification

Figure 2. General Experimental Workflow for Determining Kinase Selectivity Profile.

Experimental Protocols

The cross-reactivity data for this compound was primarily generated using a commercial biochemical kinase panel.[1] The following is a generalized protocol representative of such an assay.

Objective: To determine the inhibitory activity of this compound against a broad range of human protein kinases.

Materials:

  • This compound (SH-1028)

  • A panel of purified human kinases (e.g., Eurofins KinaseProfiler™ panel)

  • Appropriate kinase-specific substrates

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or unlabeled depending on the detection method

  • Assay buffer (typically containing Tris-HCl, MgCl₂, and other co-factors)

  • 96- or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid, fluorescence-labeled antibodies)

  • Plate reader (e.g., scintillation counter, fluorescence/luminescence reader)

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

  • Assay Reaction Setup: The kinase, its specific substrate, and the test compound (this compound) are combined in the wells of the assay plate containing the appropriate assay buffer.

  • Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The reaction mixture is incubated for a defined period at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺ ions necessary for kinase activity).

  • Detection of Kinase Activity: The level of substrate phosphorylation is quantified. The method of detection depends on the assay format:

    • Radiometric Assay: The radio-labeled phosphate from [γ-³³P]ATP that is incorporated into the substrate is measured using a scintillation counter.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a europium-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore-labeled streptavidin that binds to a biotinylated substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

    • Luminescence-based Assay: These assays measure the amount of ATP remaining in the well after the kinase reaction. Lower kinase activity results in more remaining ATP and a stronger luminescent signal.

  • Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

This comprehensive approach allows for the systematic evaluation of a compound's potency and selectivity across the human kinome, providing valuable insights for drug development.

References

Oritinib: A Comparative Analysis Against Other EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oritinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other established therapies for non-small cell lung cancer (NSCLC) with EGFR T790M mutations. The information is intended to support research, and drug development efforts in oncology.

Introduction to Oritinib

Oritinib (formerly SH-1028) is a potent, irreversible third-generation EGFR-TKI developed to target both primary EGFR sensitizing mutations and the acquired T790M resistance mutation.[1] The T790M mutation is a common mechanism of resistance to first- and second-generation EGFR-TKIs. Oritinib's mechanism of action involves covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of the receptor's signaling activity.

Mechanism of Action: The EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the EGFR gene can lead to constitutive activation of the receptor and its downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.

First and second-generation EGFR-TKIs effectively target sensitizing mutations but are less effective against the T790M "gatekeeper" mutation, which alters the ATP binding pocket and reduces drug affinity. Third-generation inhibitors like Oritinib are designed to overcome this resistance mechanism while sparing wild-type EGFR, potentially leading to a better safety profile.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_inhibitors Therapeutic Intervention EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Growth, Survival mTOR->Survival Oritinib Oritinib (3rd Gen) Oritinib->EGFR Other_TKIs Other EGFR TKIs (1st & 2nd Gen) Other_TKIs->EGFR

Diagram 1: Simplified EGFR Signaling Pathway and TKI Inhibition.

Preclinical Performance: In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oritinib and other EGFR-TKIs against various EGFR mutations. Lower IC50 values indicate greater potency.

CompoundEGFR wtEGFR L858REGFR ex19delEGFR L858R/T790MEGFR ex19del/T790M
Oritinib 18 nM0.7 nM1.4 nM0.1 nM0.89 nM
Osimertinib 143 nM1.2 nM1.1 nM0.4 nM0.5 nM
Afatinib 10 nM0.5 nM0.4 nM10 nM10 nM
Gefitinib 1600 nM24 nM16 nM>10000 nM>10000 nM
Erlotinib 1000 nM20 nM10 nM>10000 nM>10000 nM

Data sourced from various preclinical studies.

Clinical Efficacy: A Comparative Overview

The clinical development of Oritinib has demonstrated promising results in patients with EGFR T790M-positive NSCLC who have progressed on prior TKI therapy. The following tables compare the efficacy and safety of Oritinib with other key EGFR-TKIs.

Efficacy in EGFR T790M-Positive NSCLC (Second-Line and Beyond)
TherapyTrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Oritinib Phase II (NCT03823807)[1]60.4%92.5%[1]12.6 months[1]
Osimertinib AURA371%93%10.1 months
Platinum-based Chemotherapy AURA331%75%4.4 months
Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
TherapyTrialMedian Progression-Free Survival (PFS)
Osimertinib FLAURA18.9 months
Gefitinib/Erlotinib FLAURA10.2 months
Afatinib LUX-Lung 711.0 months
Gefitinib LUX-Lung 710.9 months

Safety and Tolerability Profile

A critical aspect of cancer therapy is the safety profile of the drug. The following table outlines the most common treatment-related adverse events (TRAEs) observed with Oritinib and its comparators.

Adverse Event (Grade ≥3)Oritinib (Phase II)Osimertinib (AURA3)Platinum-based Chemotherapy (AURA3)Afatinib (LUX-Lung 7)Gefitinib (LUX-Lung 7)
Diarrhea 2.1%[1]1%<1%13%1%
Rash/Acne 0% (all grades 1/2)[1]<1%0%9%3%
Increased CPK 4.5%[1]Not ReportedNot ReportedNot ReportedNot Reported
Nausea Not Reported<1%3%Not ReportedNot Reported
Decreased Appetite Not Reported<1%3%Not ReportedNot Reported
AST/ALT Increase Not ReportedNot ReportedNot ReportedNot Reported9%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.

Oritinib Phase II Trial (NCT03823807)
  • Study Design: A multicenter, single-arm, open-label Phase II trial conducted in China.[1]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with centrally confirmed EGFR T790M mutation who had progressed after first- or second-generation EGFR TKI therapy.[1]

  • Intervention: Oritinib administered orally at a dose of 200 mg once daily.[1]

  • Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee (IRC) according to RECIST v1.1.[1]

  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and safety.[1]

  • Tumor Assessment: Performed every 6 weeks.[1]

Oritinib_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_endpoints Study Endpoints P1 Locally Advanced or Metastatic NSCLC P2 EGFR T790M Mutation (Centrally Confirmed) P1->P2 P3 Progression on 1st/2nd Gen EGFR TKI P2->P3 T1 Oritinib 200 mg Once Daily P3->T1 A1 Tumor Assessment (RECIST 1.1) Every 6 Weeks T1->A1 A2 Safety Monitoring T1->A2 E1 Primary: ORR (IRC) A1->E1 E2 Secondary: PFS, OS, DCR, Safety A1->E2 A2->E2

Diagram 2: Oritinib Phase II Trial Workflow.
AURA3 Trial (Osimertinib)

  • Study Design: A Phase III, randomized, open-label, international trial.

  • Patient Population: Patients with EGFR T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.

  • Intervention: Patients were randomized 2:1 to receive either osimertinib (80 mg once daily) or platinum-based chemotherapy (pemetrexed plus carboplatin or cisplatin).

  • Primary Endpoint: Investigator-assessed PFS.

  • Secondary Endpoints: ORR, DCR, duration of response, OS, and safety.

LUX-Lung 7 Trial (Afatinib vs. Gefitinib)
  • Study Design: A Phase IIb, randomized, open-label, head-to-head trial.

  • Patient Population: Treatment-naïve patients with advanced NSCLC harboring common EGFR mutations (exon 19 deletion or L858R).

  • Intervention: Patients were randomized to receive either afatinib (40 mg once daily) or gefitinib (250 mg once daily).

  • Co-Primary Endpoints: PFS by independent review, time-to-treatment failure, and OS.

Conclusion

Oritinib has demonstrated substantial antitumor activity and a manageable safety profile in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy. Its efficacy, as measured by ORR and PFS in its Phase II trial, appears comparable to the established third-generation TKI, Osimertinib. The preclinical data indicates a high potency against EGFR mutations, including the T790M resistance mutation. Further comparative data from ongoing and future clinical trials will be essential to fully delineate the relative positioning of Oritinib in the evolving landscape of NSCLC treatment. This guide provides a foundational comparison to aid researchers and clinicians in their evaluation of this promising new therapeutic agent.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Oritinib Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Oritinib mesylate, a potent EGFR inhibitor, requires stringent disposal procedures due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is not only a matter of regulatory compliance but also a core component of responsible research.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by strict regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[2][3][4] A key regulation, the Resource Conservation and Recovery Act (RCRA), mandates the safe management of hazardous waste from its generation to its final disposal.[3] Furthermore, the EPA's Subpart P rule specifically prohibits the flushing of hazardous waste pharmaceuticals down the drain, a critical consideration for laboratories.[2]

Hazard Profile of this compound

The Safety Data Sheet (SDS) for Oritinib provides essential information for its safe handling and disposal. The compound's hazard classifications are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from Oritinib Safety Data Sheet[1]

Given its high aquatic toxicity, this compound is considered a hazardous waste, necessitating disposal at an approved waste treatment facility.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations and should be adapted to meet institutional and local requirements.

I. Personal Protective Equipment (PPE) and Spill Management
  • PPE Requirement: Before handling this compound waste, ensure appropriate personal protective equipment is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Spill Kit Accessibility: Maintain a readily accessible spill kit rated for chemical spills in the vicinity of the waste accumulation area.

  • Spill Response: In the event of a spill, collect the spillage to prevent its release into the environment.[1]

II. Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." Other information, as required by institutional and local regulations, should also be present.

  • Segregation: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

III. Waste Accumulation and Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.

  • Temperature Control: Store the waste container away from direct sunlight and sources of ignition.[1][5]

IV. Final Disposal
  • Approved Waste Disposal Facility: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][6]

  • Documentation: Maintain all records of waste generation, storage, and disposal as required by regulatory agencies.

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

start Start: this compound Waste Generation ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste into Designated Hazardous Waste Container ppe->segregate label_container Step 3: Securely Seal and Label Container as 'Hazardous Waste - this compound' segregate->label_container store Step 4: Store in a Secure Satellite Accumulation Area label_container->store schedule_pickup Step 5: Schedule Pickup by a Licensed Hazardous Waste Contractor store->schedule_pickup transport Step 6: Off-site Transport to a Permitted Treatment Facility schedule_pickup->transport dispose Step 7: Final Disposal via Incineration transport->dispose end End: Compliant Disposal dispose->end

Caption: this compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.